molecular formula C13H12ClNO2 B2381176 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 50639-66-2

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B2381176
CAS No.: 50639-66-2
M. Wt: 249.69
InChI Key: KBAOXJSNMBNBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOXJSNMBNBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.

Introduction: The Significance of Substituted Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound and its derivatives have garnered significant interest as inhibitors of the SirT1 protein, implicating them in the potential treatment of neoplastic disorders, neurodegenerative diseases, and metabolic conditions such as diabetes.[2] The strategic placement of the chloro and carboxylic acid moieties on the tetrahydrocarbazole framework is crucial for its biological activity, making a robust and well-understood synthetic route paramount for further drug discovery and development efforts.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most reliable and widely employed method for the construction of the tetrahydrocarbazole ring system is the Fischer indole synthesis.[3][4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form an indole.[4] For the synthesis of our target molecule, this translates to the condensation of (4-chlorophenyl)hydrazine with a suitable cyclohexanone derivative bearing a carboxylic acid precursor at the 2-position.

Mechanistic Insights into the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of reactions.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

  • Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with the cyclohexanone derivative to form a phenylhydrazone. This reaction is typically reversible and is driven to completion by the removal of water.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine subsequently undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring system of the tetrahydrocarbazole.

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_product Intermediate Product start1 4-Chlorophenylhydrazine step1 Hydrazone Formation (+ H₂O elimination) start1->step1 start2 2-Oxocyclohexane- 1-carboxylic acid ester start2->step1 step2 Tautomerization (to Enamine) step1->step2 Acid Catalyst step3 [5][5]-Sigmatropic Rearrangement step2->step3 step4 Aromatization & Cyclization step3->step4 step5 Ammonia Elimination (-NH₃) step4->step5 Acid Catalyst product 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid ester step5->product

Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be envisioned in a two-stage process:

  • Stage 1: Fischer Indole Synthesis to construct the chlorinated tetrahydrocarbazole ester.

  • Stage 2: Saponification of the resulting ester to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

The selection of an ester, such as an ethyl ester, as a precursor to the carboxylic acid is a common strategy in organic synthesis. It protects the carboxylic acid from participating in unwanted side reactions during the acidic conditions of the Fischer indole synthesis and can be easily hydrolyzed in a subsequent step. A plausible starting material for the cyclohexanone component is ethyl 2-oxocyclohexane-1-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent).

  • Reagent Addition: Add ethyl 2-oxocyclohexane-1-carboxylate (1.1 equivalents) to the flask.

  • Solvent and Catalyst: The choice of acid catalyst is critical. Glacial acetic acid is a common choice as it can serve as both the solvent and the catalyst.[6] Alternatively, Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride, can be used in a suitable solvent like ethanol or toluene.[4][7] For this protocol, we will use glacial acetic acid. Add a sufficient volume of glacial acetic acid to dissolve the reagents.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

Stage 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (1 equivalent) from Stage 1 in a mixture of ethanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the aqueous solution by the slow addition of a strong acid, such as hydrochloric acid, until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield the final product, this compound.

Synthesis_Pathway cluster_stage1 Stage 1: Fischer Indole Synthesis cluster_stage2 Stage 2: Saponification A 4-Chlorophenylhydrazine HCl C Ethyl 6-chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylate A->C A->C Glacial Acetic Acid, Reflux B Ethyl 2-oxocyclohexane-1-carboxylate B->C B->C Glacial Acetic Acid, Reflux D 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid C->D 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Quantitative Data Summary

StepReactantsProductCatalyst/ReagentsTypical Yield
Stage 1 (4-chlorophenyl)hydrazine, Ethyl 2-oxocyclohexane-1-carboxylateEthyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylateGlacial Acetic Acid70-85%
Stage 2 Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylateThis compoundNaOH, HCl>90%

Note: Yields are estimates based on typical Fischer indole and saponification reactions and may vary depending on specific reaction conditions and scale.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The presence of a chlorine atom will be evident from the characteristic M and M+2 isotope pattern in a 3:1 ratio.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the aromatic C-Cl stretch (around 700-800 cm⁻¹).[3]

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and scalable route to a wide array of substituted carbazoles. The outlined two-stage pathway to this compound is based on well-established and reliable chemical transformations. Further optimization of this synthesis, for instance, through the exploration of alternative acid catalysts or the use of flow chemistry, could lead to improved yields and more environmentally friendly processes.[8] The availability of an efficient synthetic route to this important building block will undoubtedly accelerate research into new therapeutic agents targeting sirtuins and other enzymes implicated in human disease.

References

physicochemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the . This molecule belongs to the carbazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Notably, its carboxamide analog is a known selective inhibitor of Sirtuin 1 (SIRT1), a key regulator in various cellular processes, highlighting the therapeutic potential of this molecular framework.[1][2] Understanding the fundamental physicochemical characteristics of the carboxylic acid derivative is paramount for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications. This document delineates its core molecular properties, solubility, dissociation constants, lipophilicity, and spectroscopic signature, supported by established experimental protocols and predictive data.

Introduction and Chemical Identity

The carbazole nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound is a functionalized derivative featuring a partially saturated carbazole core, a chlorine substituent on the aromatic ring, and a carboxylic acid group on the saturated ring. This combination of a lipophilic core, a hydrogen-bond-donating/accepting indole nitrogen, an electron-withdrawing chlorine, and an ionizable carboxylic acid creates a unique physicochemical profile that dictates its behavior in both chemical and biological systems. Its structural similarity to potent enzyme inhibitors makes a thorough characterization essential for guiding further derivatization, formulation, and pharmacokinetic studies.

The fundamental identity of the compound is established by its molecular formula, C13H12ClNO2, and a molecular weight of approximately 249.69 g/mol .[3][4]

Core Molecular and Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation. While experimental data for this specific molecule is sparse, reliable predictions and data from closely related analogs provide valuable insights.

PropertyValue / ObservationSource / Method
CAS Number 50639-66-2[3][5][6]
Molecular Formula C13H12ClNO2[3][7]
Molecular Weight 249.69 g/mol [3][4]
Predicted Density 1.444 ± 0.06 g/cm³[3]
Predicted Boiling Point 494.6 ± 45.0 °C at 760 mmHg[3]
Physical Form Expected to be a solid at room temperature.Inferred from analogs
Melting Point Data not available. For comparison, the related (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid has a melting point of 247-249 °C.[8][8]

The high predicted boiling point suggests low volatility, which is typical for a molecule of this size and functionality. The density is consistent with a halogenated, polycyclic organic compound.

Solubility and Dissociation Characteristics

Solubility and ionization state are critical determinants of a compound's absorption, distribution, and mechanism of action. The presence of both a lipophilic carbazole core and an ionizable carboxylic acid suggests a pH-dependent solubility profile.

Aqueous and Organic Solubility

The parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is reported to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] The addition of the carboxylic acid moiety to this scaffold is expected to increase aqueous solubility, particularly at pH values above its pKa, where the carboxylate anion is formed. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. It is expected to retain good solubility in polar organic solvents such as DMSO, DMF, and alcohols.

Acidity Constant (pKa)

The molecule possesses two ionizable protons: the carboxylic acid proton (-COOH) and the indole amine proton (-NH-).

  • Carboxylic Acid pKa : This is the most significant pKa in a physiological context. It is expected to be in the range of 3-5, typical for carboxylic acids attached to an aliphatic ring system.

  • Indole N-H pKa : The pKa of the indole N-H proton is much higher, with predicted values for the parent tetrahydrocarbazole being around 17, making it non-ionizable under physiological conditions.[9]

The causality behind this experimental choice is its reliability and directness. Potentiometric titration directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the inflection point corresponding to the pKa.

  • Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette.

  • Acidic Titration : Add a standardized solution of HCl (e.g., 0.1 M) to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

  • Basal Titration : Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

  • Data Acquisition : Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, or more accurately, by calculating the first derivative of the titration curve (dpH/dV). The peak of the derivative plot indicates the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-Solvent B Calibrate pH Electrode A->B C Add HCl to pH 2 B->C D Titrate with NaOH (Record pH vs Volume) C->D E Plot pH vs Volume D->E F Calculate 1st Derivative (dpH/dV) E->F G Identify pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Partition Coefficient (LogP)

The partition coefficient (LogP) is the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer (typically at a pH where the compound is neutral). A higher LogP indicates greater lipophilicity. While no experimental LogP is published for this specific molecule, the related 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has a computed XLogP3 of 2.9, suggesting moderate lipophilicity.[4]

This method is the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.

  • Phase Preparation : Prepare a phosphate buffer (pH 7.4) and saturate it with octan-1-ol. Similarly, saturate octan-1-ol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution : Prepare a stock solution of the compound in the saturated octan-1-ol at a known concentration (e.g., 1 mg/mL).

  • Partitioning : In a glass vial, combine a precise volume of the octan-1-ol stock solution with a precise volume of the saturated buffer (e.g., 1:1 v/v).

  • Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

  • Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification : Carefully sample both the octan-1-ol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation : Calculate LogP using the formula: LogP = log([Concentration]octanol / [Concentration]aqueous).

LogP_Workflow A Prepare Saturated Octanol & Buffer B Create Stock Solution in Octanol A->B C Combine Phases (1:1) & Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for experimental LogP determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. Based on its structure and data from analogs, the following spectral characteristics are expected.

  • ¹H NMR : The spectrum would be complex. Key expected signals include:

    • Aromatic Protons : Signals in the δ 7.0-7.5 ppm range. The chlorine at C6 will influence the splitting patterns of the protons on the benzene ring.

    • Indole N-H : A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.[2]

    • Carboxylic Acid O-H : A very broad singlet, highly variable in position and often not observed.

    • Aliphatic Protons : A series of multiplets in the δ 1.5-3.8 ppm range corresponding to the protons on the saturated tetrahydro ring, including the proton at the chiral center C1.[2]

  • ¹³C NMR : Expected signals would include:

    • Carbonyl Carbon : A signal in the δ 170-180 ppm region.

    • Aromatic Carbons : Multiple signals in the δ 110-140 ppm region, including two carbons bearing chlorine and nitrogen.

    • Aliphatic Carbons : Signals in the δ 20-50 ppm range corresponding to the saturated ring.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm functional groups:

    • O-H Stretch (Carboxylic Acid) : A very broad band from ~2500-3300 cm⁻¹.

    • N-H Stretch (Indole) : A sharp to medium band around 3300-3500 cm⁻¹.[1]

    • C=O Stretch (Carboxylic Acid) : A strong, sharp band around 1700-1725 cm⁻¹.

    • Aromatic C=C Stretch : Bands in the 1450-1600 cm⁻¹ region.[1]

  • Mass Spectrometry (MS) :

    • The molecular ion peak (M⁺) would appear as a doublet due to the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio at m/z 249 and 251.

    • Key fragmentation pathways would likely include the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z 204/206, and the loss of the chlorine atom (-35 Da).

Safety and Handling

  • Hazards Identification : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE) : Handle with impervious gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation : Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its physicochemical profile is defined by a moderately lipophilic, pH-dependent character, governed by the interplay between its carbazole core and carboxylic acid functional group. The data and protocols presented in this guide offer a foundational understanding for researchers, enabling informed decisions in experimental design, from synthesis and purification to formulation and biological evaluation. A thorough experimental validation of the predicted properties is a critical next step for any drug development program involving this compound.

References

The Emergence of a Key Carbazole Intermediate: A Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Historical Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Growing Importance

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a substituted tetrahydrocarbazole derivative, has emerged as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its rigid, tricyclic structure serves as a versatile scaffold for the synthesis of biologically active molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, and the scientific context that underscores its importance, particularly as a key precursor to potent enzyme inhibitors.

A Historical Perspective: The Legacy of Carbazole Synthesis

The story of this compound is built upon a rich history of synthetic organic chemistry. The broader carbazole ring system was first isolated from coal tar in 1872 by Graebe and Glazer.[1][2] However, the ability to synthetically construct such molecules, particularly with specific substitution patterns, was unlocked by the seminal work of Hermann Emil Fischer in 1883.[3][4]

The Fischer indole synthesis , a cornerstone of heterocyclic chemistry, provides a direct route to the indole nucleus through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] This powerful reaction has been adapted and modified over the decades, with variations like the Borsche-Drechsel cyclization being instrumental in the formation of tetrahydrocarbazole scaffolds.[5][6] These classical methods laid the essential groundwork for the eventual synthesis of complex derivatives like this compound.

The "discovery" of this specific molecule is not marked by a singular, serendipitous event but rather by its emergence as a crucial building block in the targeted synthesis of pharmacologically active agents. Its development is intrinsically linked to the quest for potent and selective inhibitors of sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.

The Synthetic Pathway: A Step-by-Step Elucidation

The most common and historically significant route to the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole core relies on the principles of the Fischer indole synthesis. The general strategy involves the condensation of a substituted phenylhydrazine with a cyclic ketone, followed by an acid-catalyzed cyclization.

Key Starting Materials:
  • 4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring portion of the carbazole.

  • Cyclohexanone derivative with a carboxylic acid or ester group: This forms the tetrahydro- and carboxylic acid-functionalized part of the molecule. A common precursor is a 2-oxocyclohexanecarboxylic acid alkyl ester.

Visualizing the Synthesis: A Generalized Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Fischer Indolization cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Condensation Condensation 4-Chlorophenylhydrazine->Condensation 2-Oxocyclohexanecarboxylic acid alkyl ester 2-Oxocyclohexanecarboxylic acid alkyl ester 2-Oxocyclohexanecarboxylic acid alkyl ester->Condensation Phenylhydrazone Intermediate Phenylhydrazone Intermediate Condensation->Phenylhydrazone Intermediate Acid-catalyzed Cyclization Acid-catalyzed Cyclization Phenylhydrazone Intermediate->Acid-catalyzed Cyclization Ene-hydrazine Tautomerization Ene-hydrazine Tautomerization Acid-catalyzed Cyclization->Ene-hydrazine Tautomerization Mechanism [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine Tautomerization->[3,3]-Sigmatropic Rearrangement This compound alkyl ester This compound alkyl ester [3,3]-Sigmatropic Rearrangement->this compound alkyl ester Rearomatization & Elimination Hydrolysis Hydrolysis This compound alkyl ester->Hydrolysis Final Product This compound Hydrolysis->Final Product G SIRT1 SIRT1 (NAD+-dependent deacetylase) DeacetylatedProteins Deacetylated Proteins SIRT1->DeacetylatedProteins Deacetylation Histones Histones AcetylatedProteins Acetylated Proteins Histones->AcetylatedProteins Acetylation TranscriptionFactors Transcription Factors (e.g., p53, NF-κB) TranscriptionFactors->AcetylatedProteins Acetylation Selisistat Selisistat (derived from the topic compound) Selisistat->SIRT1 Inhibition AcetylatedProteins->SIRT1 CellularProcesses Cellular Processes (Gene expression, DNA repair, etc.) DeacetylatedProteins->CellularProcesses

References

potential therapeutic targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This compound is a synthetic small molecule belonging to the carbazole family, a class of compounds renowned for a wide spectrum of biological activities. While direct pharmacological data on this specific carboxylic acid derivative is sparse, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. Notably, its corresponding amide, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527 or Selisistat), is a well-characterized, potent, and selective inhibitor of Sirtuin 1 (SIRT1).[1][2] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the therapeutic targets of its parent carboxylic acid. Leveraging the established pharmacology of the broader carbazole class, we will explore primary, secondary, and tertiary potential targets, including sirtuins, protein kinases, DNA topoisomerases, and key transcription factors. This document provides not just a theoretical framework but also detailed, field-proven experimental protocols and logical workflows to empower researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction to the Target Compound and the Carbazole Scaffold

The core structure of the subject molecule is the tetrahydrocarbazole nucleus, a privileged scaffold in medicinal chemistry.[3] This tricyclic system, consisting of a partially saturated cyclohexane ring fused to an indole, is a common motif in numerous natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The specific substitutions on the molecule —a chlorine atom at the 6-position and a carboxylic acid at the 1-position—are critical determinants of its physicochemical properties and, consequently, its potential interactions with biological targets.

The most significant lead for this compound is the established activity of its amide derivative, EX-527, a potent SIRT1 inhibitor with an IC50 in the nanomolar range.[2] Given that a carboxylic acid and a carboxamide are closely related functional groups, it is highly probable that this compound also targets SIRT1. However, the difference in electronics and hydrogen bonding capability between a carboxylic acid and a carboxamide necessitates empirical validation. Furthermore, the carbazole scaffold is known for its ability to interact with a diverse range of targets, making a broader screening approach both prudent and necessary.

Primary Hypothesized Target: Sirtuin 1 (SIRT1)

Rationale: The primary and most compelling hypothesis is that the compound inhibits SIRT1. SIRT1 is a class III histone deacetylase that utilizes NAD+ as a cofactor to deacetylate lysine residues on a multitude of histone and non-histone proteins.[4] It is a master regulator of cellular processes, including metabolism, DNA repair, inflammation, and circadian rhythm, making it a high-value target for metabolic diseases, neurodegeneration, and cancer.[1][5]

Causality of Experimental Choices: The validation strategy must first confirm enzymatic inhibition and then demonstrate direct target engagement within a native cellular environment. An in vitro enzymatic assay provides a clean, direct measure of inhibition, while a cellular thermal shift assay (CETSA) offers powerful evidence of the compound binding to its target inside a cell.[6][7]

Experimental Workflow: SIRT1 Target Validation

SIRT1_Validation cluster_0 Step 1: In Vitro Validation cluster_1 Step 2: Cellular Target Engagement Compound Test Compound: 6-Chloro-2,3,4,9-tetrahydro- 1H-carbazole-1-carboxylic acid SIRT1_Assay Fluorometric SIRT1 Deacetylase Assay Compound->SIRT1_Assay Titrate concentration IC50 Determine IC50 Value SIRT1_Assay->IC50 Measure fluorescence Live_Cells Treat Live Cells with Compound IC50->Live_Cells Proceed if potent (IC50 < 10 µM) CETSA Cellular Thermal Shift Assay (CETSA) Live_Cells->CETSA Apply heat gradient WB Western Blot for Soluble SIRT1 CETSA->WB Quantify remaining protein Thermal_Shift Confirm Target Stabilization WB->Thermal_Shift

Caption: Workflow for SIRT1 target validation.

Protocol 2.1: In Vitro Fluorometric SIRT1 Activity Assay

This protocol is adapted from commercially available kits designed to measure SIRT1 deacetylase activity.[8][9][10]

  • Reagent Preparation:

    • Prepare Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+ in Assay Buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

  • Assay Procedure:

    • In a 96-well black plate, add 20 µL of the test compound dilution or vehicle control (for positive and negative controls).

    • Add 20 µL of SIRT1 enzyme solution to all wells except the "no enzyme" control.

    • Add 10 µL of NAD+ solution to all wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the reaction and develop the signal by adding 50 µL of Developer solution containing a protease (e.g., Trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate for 15 minutes at 37°C.

    • Measure fluorescence using a plate reader (e.g., λex = 400 nm / λem = 505 nm).

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for SIRT1

This protocol confirms that the compound directly binds to and stabilizes SIRT1 in intact cells.[3][6][7][11]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HEK293T, MCF-7) to ~80% confluency.

    • Treat cells with the test compound at a concentration of 10-20x its enzymatic IC50, or with vehicle (DMSO) control, for 1-2 hours in the incubator.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Isolation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection by Western Blot:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for SIRT1.

    • Use an appropriate secondary antibody and visualize the bands using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

Secondary Potential Target Class: Protein Kinases

Rationale: The carbazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[12] Specific carbazole derivatives have shown potent activity against PIM kinases and the JAK/STAT pathway, particularly STAT3.[13][14][15][16][17][18] These targets are deeply implicated in oncology and inflammatory diseases, driven by their roles in cell cycle progression, proliferation, and survival.

Causality of Experimental Choices: An initial broad kinase panel screen is the most efficient way to identify potential kinase targets. This is followed by a cell-based functional assay to confirm that target inhibition translates to downstream pathway modulation (e.g., reduction of STAT3 phosphorylation).

Experimental Workflow: Kinase Target Validation

Kinase_Validation cluster_0 Step 1: In Vitro Screening cluster_1 Step 2: Cellular Pathway Analysis (STAT3 Example) Compound Test Compound Kinase_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Kinase_Screen Fixed concentration (e.g., 1 µM) Hits Identify Primary Hits (% Inhibition > 50%) Kinase_Screen->Hits Cell_Treatment Treat Cells + Stimulate (e.g., with IL-6) Hits->Cell_Treatment Focus on relevant pathways (e.g., JAK/STAT) Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot for p-STAT3, STAT3, Actin Lysis->WB Pathway_Inhibition Confirm Inhibition of STAT3 Phosphorylation WB->Pathway_Inhibition TopoII_Validation Plasmid Supercoiled Plasmid DNA Reaction Incubate at 37°C Plasmid->Reaction TopoII Human Topo IIα Enzyme TopoII->Reaction Compound Test Compound Compound->Reaction Gel Agarose Gel Electrophoresis Reaction->Gel Result Analyze DNA Bands (Relaxed vs. Supercoiled) Gel->Result NFkB_Validation Reporter_Cells HEK293 cells with NF-κB Luciferase Reporter Treat Treat cells with Compound + Stimulant (TNFα) Reporter_Cells->Treat Incubate Incubate ~6-24 hours Treat->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Result Quantify Inhibition of NF-κB Activity Measure->Result

References

in silico modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. The methodologies detailed herein are designed to elucidate its therapeutic potential by systematically predicting biological targets, evaluating binding interactions, assessing complex stability, and profiling its drug-likeness. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Introduction: The Carbazole Scaffold and the Imperative of In Silico Assessment

Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The tricyclic structure of the carbazole nucleus serves as a versatile scaffold in medicinal chemistry, present in numerous biologically active molecules.[3][4] The specific compound of interest, this compound, belongs to this promising family. A structurally related amide has been identified as an inhibitor of the deacetylase SirT1, suggesting a potential avenue for therapeutic intervention in neoplastic, metabolic, or neurodegenerative disorders.[5]

Before committing to resource-intensive preclinical and clinical studies, a robust computational assessment is essential. In silico modeling allows for the rapid, cost-effective evaluation of a compound's potential efficacy and safety profile.[6] This guide delineates a validated workflow, from initial target hypothesis generation to the nuanced analysis of molecular dynamics, providing a self-validating system for computational drug discovery.

Part 1: Target Identification and Prioritization

The foundational step in characterizing a novel compound is to identify its most probable biological targets. This process moves beyond mere speculation by leveraging the principle of chemical similarity—that molecules with similar structures are likely to interact with similar proteins.

Rationale and Strategy

Our strategy is to use the two-dimensional structure of the query molecule to screen against a vast database of known bioactive ligands. By quantifying the similarity, we can generate a ranked list of potential protein targets, which can then be prioritized for further investigation based on biological relevance and structural data availability.

Experimental Protocol: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust, freely accessible web server that excels at this task.[7][8]

  • Ligand Input :

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES string is C1CC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Cl.

    • Navigate to the SwissTargetPrediction web server (--INVALID-LINK--).[8]

    • Paste the SMILES string into the input field. The server will automatically render the 2D structure for verification.[7]

  • Prediction Execution :

    • Select the target organism, typically Homo sapiens for human drug discovery.

    • Initiate the prediction process. The tool compares the query molecule to a library of over 280,000 active compounds to predict targets.[8]

  • Results Analysis and Validation :

    • The output will be a ranked list of potential protein targets, scored by probability.[9] A higher probability indicates a greater likelihood of interaction.

    • Scrutinize the top-ranking targets. Look for proteins with well-characterized roles in disease pathways. Given the literature on related compounds, pay special attention to targets like sirtuins, topoisomerases, or kinases.[5][10]

    • Crucial Validation Step : Cross-reference the high-probability targets with the Protein Data Bank (PDB) to ensure high-quality, experimentally determined 3D structures are available for subsequent docking and dynamics studies.[11][12][13]

Part 2: Molecular Docking: Elucidating Binding Affinity and Pose

Once a primary target is selected (e.g., a protein with an available PDB structure), molecular docking is employed to predict the preferred binding orientation and estimate the strength of the interaction.

Causality: The "Lock and Key" Hypothesis in a Computational Framework

Molecular docking computationally models the "handshake" between a ligand and its protein target.[14] It systematically explores various conformations of the ligand within the protein's active site, calculating a binding energy score for each pose. The lowest energy score typically corresponds to the most stable and likely binding mode.[1]

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines a standard procedure using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[15]

  • Protein Preparation :

    • Download the 3D crystal structure of the chosen target protein from the RCSB PDB database (e.g., PDB ID: 1A35 for Topoisomerase I).[1][16]

    • Load the PDB file into UCSF Chimera.

    • Cleanup : Remove all non-essential components, including water molecules, co-crystallized ligands, and solvent ions. This ensures the docking simulation focuses only on the protein-ligand interaction of interest.[17]

    • Protonation and Charge Assignment : Add polar hydrogen atoms and assign appropriate partial charges (e.g., AMBER ff14SB for proteins). This is critical for accurately modeling electrostatic interactions.

  • Ligand Preparation :

    • Generate a 3D structure of this compound from its SMILES string using a tool like ChemDraw or an online converter.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges, which are essential for calculating the electrostatic potential.[1]

  • Defining the Binding Site (Grid Box Generation) :

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the docking search space.

    • Define a "grid box" that encompasses this entire active site. The size of the box must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

  • Docking Execution with AutoDock Vina :

    • Use the prepared protein and ligand files as input.

    • Configure the docking parameters, specifying the coordinates and dimensions of the grid box.

    • Run the simulation. Vina will employ a Lamarckian Genetic Algorithm to explore binding poses and calculate binding affinities.[1]

  • Analysis of Docking Results :

    • Vina will output several binding poses ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding energy.[14]

    • Visualize the top-ranked pose within the protein's active site using PyMOL or UCSF Chimera.

    • Analyze the key intermolecular interactions: identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues. This provides a mechanistic hypothesis for the ligand's binding.

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations introduce temperature, pressure, and time, allowing us to observe the dynamic stability of the protein-ligand complex.

Rationale: From a Static Pose to a Dynamic Interaction

A high-affinity docking score is promising, but if the ligand is not stable within the binding pocket over time, it is unlikely to be an effective inhibitor. MD simulations track the atomic movements of the system, providing insights into the conformational stability of both the protein and the ligand's binding pose.[18]

Experimental Protocol: A GROMACS-Based Workflow

GROMACS is a powerful and widely-used engine for performing MD simulations.[19][20]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis P0 Generate Ligand Topology P1 Select Protein Force Field (e.g., AMBER) P2 Combine Protein-Ligand Complex S0 Solvation (Add Water Box) P2->S0 S1 Ionization (Neutralize System) S0->S1 S2 Energy Minimization S1->S2 S3 NVT Equilibration (Constant Volume/Temp) S2->S3 S4 NPT Equilibration (Constant Pressure/Temp) S3->S4 S5 Production MD Run S4->S5 A0 RMSD Calculation (Stability) S5->A0 A1 RMSF Calculation (Flexibility) S5->A1 A2 Interaction Analysis (H-bonds over time) S5->A2 In_Silico_Workflow start Compound Structure (SMILES) target_id Target Identification (SwissTargetPrediction) start->target_id admet ADMET Prediction (ADMETlab) start->admet docking Molecular Docking (AutoDock Vina) target_id->docking Select Validated Target (PDB) md_sim Molecular Dynamics (GROMACS) docking->md_sim Analyze Top Binding Pose analysis Data Synthesis & Prioritization md_sim->analysis Assess Complex Stability admet->analysis Assess Drug- Likeness

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. The document outlines the molecule's fundamental physicochemical properties and their implications for its behavior in various solvent systems and under diverse environmental stressors. Detailed, field-proven protocols for solubility assessment and forced degradation studies are presented, underpinned by a rationale that connects experimental design to predictive outcomes in a drug development context. The guide aims to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and characterize this carbazole derivative, ensuring data integrity and accelerating development timelines.

Introduction and Molecular Overview

This compound (C₁₃H₁₂ClNO₂) is a tricyclic heterocyclic compound with a molecular weight of approximately 249.69 g/mol .[1][2] Its structure, featuring a tetrahydrocarbazole core, is distinguished by a chlorine substituent at the 6-position and a carboxylic acid group at the 1-position. This unique combination of a lipophilic carbazole nucleus and ionizable functional groups imparts a complex physicochemical profile that governs its solubility and stability.

The carbazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and this specific derivative serves as a crucial precursor in the synthesis of more complex molecules, including selective inhibitors of sirtuin 1 (SIRT1).[3][4] Understanding the solubility and stability of this intermediate is therefore not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and regulatory compliance in the pharmaceutical industry. This guide provides the necessary theoretical framework and actionable protocols to navigate these challenges.

Physicochemical Properties

A molecule's behavior is dictated by its intrinsic properties. The table below summarizes the known and predicted physicochemical parameters for the title compound, which collectively inform our experimental strategy.

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₂ClNO₂[1][2]
Molecular Weight 249.69 g/mol [1][2]
CAS Number 50639-66-2[1][5]
Predicted Boiling Point 494.6 ± 45.0 °C (at 760 Torr)[1]
Predicted Density 1.444 ± 0.06 g/cm³[1]
Structural Features Fused benzene-pyrrole-cyclohexane system with chloro and carboxylic acid substituents.[3]

The presence of the aromatic chlorine atom and the carbazole core contributes to the molecule's hydrophobicity. Conversely, the carboxylic acid group (with a pKa that can be estimated to be in the acidic range, typical for carboxylic acids) provides a handle for pH-dependent solubility. The interplay between these features is the central theme of our solubility investigation.

Solubility Profile: Theory and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics during synthesis to bioavailability in a final drug product. For this compound, solubility is expected to be poor in aqueous media at neutral pH but can be significantly enhanced in organic solvents and at basic pH.

Theoretical Considerations
  • Impact of the Carbazole Core: The large, rigid, and aromatic carbazole ring system is inherently lipophilic, leading to low aqueous solubility.[3]

  • Impact of the Carboxylic Acid: As a weak acid, the carboxyl group will be predominantly in its neutral, less soluble form (–COOH) at low pH. As the pH increases above the compound's pKa, it will deprotonate to the more soluble carboxylate form (–COO⁻). This suggests that solubility will be dramatically higher in basic aqueous solutions (e.g., pH > 7.4) compared to acidic or neutral solutions.

  • Impact of the Chlorine Substituent: The chloro group further increases the lipophilicity of the molecule, generally decreasing its solubility in polar solvents like water.

  • Solvent Polarity: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding with the carboxylic acid and the N-H group of the pyrrole ring.[3][6]

Experimental Workflow for Solubility Determination

The following protocol describes a standard equilibrium shake-flask method for determining solubility. This method is considered a gold standard for its reliability and direct measurement of saturation solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of selected solvent prep1->prep2 exp1 Seal vials and place in shaker bath prep2->exp1 exp2 Equilibrate at constant temp (e.g., 25°C) for 24-48h exp1->exp2 exp3 Allow suspension to settle exp2->exp3 ana1 Filter supernatant (0.22 µm PTFE) exp3->ana1 ana2 Dilute sample with mobile phase ana1->ana2 ana3 Quantify concentration via HPLC-UV ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount (e.g., 5-10 mg, ensuring solid remains after equilibration) of this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. A recommended starting set of solvents includes water, pH 7.4 buffer, 0.1 M NaOH, 0.1 M HCl, ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the vials to stand for at least 1 hour for the excess solid to sediment.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Expected Solubility Profile (Illustrative Data)

The following table summarizes the expected solubility based on the compound's structure. Actual experimental values are required for confirmation.

Solvent SystemExpected Solubility ClassificationRationale
Water (pH ~6-7)Practically Insoluble (<0.1 mg/mL)Lipophilic core, neutral carboxylic acid.[3]
0.1 M HCl (pH 1)Practically InsolubleCarboxylic acid remains protonated.
pH 7.4 BufferVery Slightly SolublePartial deprotonation of carboxylic acid.
0.1 M NaOH (pH 13)SolubleComplete deprotonation to the highly soluble carboxylate salt.
Ethanol / MethanolSolubleGood hydrogen bonding interactions.[3][6]
Dimethyl Sulfoxide (DMSO)Freely SolublePotent polar aprotic solvent.[3]

Stability Profile and Forced Degradation

Stability testing is essential to identify potential degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[7] This is a cornerstone of pharmaceutical development as mandated by ICH guidelines (e.g., Q1A).[7]

Key Factors Influencing Stability
  • Hydrolysis: The amide bond in related carbazole carboxamides can be susceptible to hydrolysis under strong acidic or basic conditions. While the carboxylic acid itself is stable, this highlights a potential reactivity of the core structure.

  • Oxidation: The electron-rich pyrrole ring within the carbazole system can be susceptible to oxidation.[3]

  • Photostability: Aromatic systems can absorb UV radiation, potentially leading to photolytic degradation.

  • Thermal Stability: The compound is a solid with a predicted high boiling point, suggesting good thermal stability under normal conditions.[1]

Experimental Workflow for Forced Degradation Studies

This workflow outlines a systematic approach to stress testing, ensuring all major degradation pathways are investigated.

G cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH compliant light chamber) start->photo pull Pull samples at time points (e.g., 2, 8, 24h) acid->pull base->pull oxid->pull therm->pull photo->pull neut Neutralize acid/base samples pull->neut hplc Analyze by Stability-Indicating HPLC Method neut->hplc mass Identify degradants (LC-MS) hplc->mass

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol
  • Method Development: Before stress testing, develop a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products and from artifacts generated by the stress conditions.

  • Stock Solution: Prepare a stock solution of the compound, typically at 1 mg/mL in a solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C.

    • Basic: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C.

    • Oxidative: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.

    • Thermal: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by the stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product. For identification, analyze stressed samples using LC-MS to obtain the mass of the degradation products.

Potential Degradation Pathways

Based on the carbazole structure, a likely degradation pathway under oxidative or photolytic stress involves the electron-rich aromatic system. While speculative without experimental data, oxidation of the pyrrole nitrogen or hydroxylation of the benzene ring are plausible routes. Hydrolysis of the core structure is less likely under typical conditions, but decarboxylation could be a potential thermal degradation pathway at very high temperatures.

Conclusion

This compound presents a classic solubility challenge: a lipophilic core with a pH-dependent ionizing group. Its solubility is predicted to be poor in neutral aqueous media but can be readily improved in organic solvents or by shifting to a basic pH to form the carboxylate salt. The stability profile is expected to be robust under thermal stress, but potential liabilities exist for oxidative and photolytic degradation due to the electron-rich carbazole nucleus.

The experimental protocols provided in this guide offer a systematic and robust framework for quantifying these properties. The resulting data are fundamental for guiding synthetic process optimization, developing suitable analytical methods, and designing stable formulations, thereby ensuring the successful progression of this molecule through the drug development pipeline.

References

Methodological & Application

synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Carbazole Scaffold in Modern Drug Discovery

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of carbazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties.[2][3][4][5]

This guide focuses specifically on the synthesis of this compound and its derivatives. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, while the tetrahydrocarbazole core provides a three-dimensional geometry crucial for specific receptor binding. The carboxylic acid moiety at the 1-position serves as a versatile handle for further chemical modification, enabling the creation of diverse libraries of esters, amides, and other functionalized analogs to optimize pharmacokinetic and pharmacodynamic profiles. The classical and most robust method for constructing this core structure is the Fischer indole synthesis, a powerful acid-catalyzed reaction that has been a mainstay in heterocyclic chemistry for over a century.[6][7][8]

Primary Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is the most fundamental and widely utilized method for constructing the tetrahydrocarbazole skeleton.[6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a ketone or aldehyde, in this case, a substituted cyclohexanone.[7]

Mechanistic Pathway

The reaction proceeds through a well-established sequence of steps:

  • Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine with a cyclohexanone bearing a precursor to the carboxylic acid at the 2-position, forming a phenylhydrazone intermediate.[8][9]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step that connects the aromatic ring to the cyclohexane ring.[7]

  • Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and subsequently cyclizes.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring of the tetrahydrocarbazole core.[9]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism Hydrazine 4-Chlorophenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone + Ketone (Acid Catalyst) Ketone Cyclohexanone-2-carboxylate Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination NH3 Elimination Cyclization->Elimination Product 6-Chloro-THC-1-carboxylic Acid Elimination->Product

Caption: Mechanism of the Fischer Indole Synthesis.

Alternative & Modern Synthetic Approaches

While the Fischer synthesis is classic, several modern techniques have been developed for carbazole synthesis, offering alternative routes that may provide advantages in substrate scope or reaction conditions. These include:

  • Palladium-Catalyzed Reactions: Methods such as the Buchwald-Hartwig amination or tandem C-H functionalization reactions can be used to form the carbazole ring system from appropriately substituted precursors.[10][11]

  • Cadogan Reductive Cyclization: This involves the deoxygenative cyclization of 2-nitrobiphenyl derivatives using a phosphine reagent, which is effective for creating a variety of substituted carbazoles.[12][13]

  • Copper-Catalyzed Cyclization: Copper catalysts can mediate the intramolecular C-N coupling of dihalo-biphenyls with amines or through C-H/N-H coupling to form the carbazole core.[10][14]

Protocol 1: Synthesis of this compound

This protocol describes a representative Fischer indole synthesis adapted from established procedures for similar tetrahydrocarbazoles.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
(4-chlorophenyl)hydrazine hydrochlorideC₆H₇ClN₂·HCl179.051.017.9 g
Ethyl 2-oxocyclohexanecarboxylateC₉H₁₄O₃170.211.017.0 g (15.9 mL)
Glacial Acetic AcidCH₃COOH60.05Solvent200 mL
Sodium Acetate (Anhydrous)CH₃COONa82.031.29.8 g
Ethanol (95%)C₂H₅OH46.07SolventAs needed
Sodium Hydroxide (NaOH)NaOH40.00~3.0~12.0 g
Hydrochloric Acid (HCl), conc.HCl36.46CatalystAs needed
Procedure

Part A: Fischer Indole Cyclization to form Ethyl Ester Intermediate

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol), anhydrous sodium acetate (9.8 g, 0.12 mol), and glacial acetic acid (200 mL).

  • Reagent Addition: Stir the mixture to dissolve the solids. Add ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the dark solution slowly into 1 L of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol to yield ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate as a crystalline solid. Dry the product under vacuum.

Part B: Saponification to the Carboxylic Acid

  • Setup: In a 250 mL round-bottom flask, suspend the purified ethyl ester from Part A in 100 mL of ethanol.

  • Hydrolysis: Prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in 50 mL of water and add it to the ester suspension.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A precipitate of the carboxylic acid will form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[15][16]

Protocol_Workflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Saponification A1 Combine Hydrazine, NaOAc in Acetic Acid A2 Add Cyclohexanone Ester A1->A2 A3 Reflux for 3-4 hours A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter & Recrystallize A4->A5 B1 Suspend Ester in EtOH/H2O A5->B1 Purified Ethyl Ester B2 Add NaOH Solution B1->B2 B3 Reflux for 2-3 hours B2->B3 B4 Acidify with HCl (pH~2) B3->B4 B5 Filter & Dry Product B4->B5 Final Final Carboxylic Acid Product B5->Final

Caption: Experimental workflow for the two-step synthesis.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives are often synthesized to explore structure-activity relationships (SAR). This protocol uses 1-propylphosphonic acid cyclic anhydride (T3P®), a convenient and efficient coupling agent.[17]

Materials and Reagents
  • This compound

  • Desired primary or secondary amine (1.1 eq.)

  • T3P® (50% solution in Ethyl Acetate) (1.5 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

Procedure
  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the anhydrous solvent.

  • Base Addition: Add the base (TEA or DIPEA, 3.0 eq.) and stir the mixture for 10 minutes at room temperature.

  • Coupling Agent: Add the T3P® solution (1.5 eq.) dropwise to the mixture, maintaining the temperature at or below 25°C.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

TechniquePurposeExpected Observations for Target Scaffold
¹H NMR Confirms proton environment and structural integrity.Aromatic protons on the carbazole ring (doublets and doublet of doublets in the 7.0-8.0 ppm range), a broad singlet for the N-H proton (>10 ppm), and aliphatic protons for the tetrahydro ring (1.5-4.0 ppm).[12][18]
¹³C NMR Determines the number and type of carbon atoms.Signals for aromatic carbons (110-140 ppm), the carbonyl carbon of the acid/ester/amide (>165 ppm), and aliphatic carbons (20-50 ppm).[13][18]
Mass Spec. Confirms molecular weight and isotopic pattern.A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass. The presence of chlorine will give a characteristic M+2 peak with ~1/3 the intensity of the M peak.[18]
IR Spec. Identifies key functional groups.Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch for the indole (~3400 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1700 cm⁻¹ for acid, ~1730 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).[12]

Safety & Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle with extreme care and avoid inhalation or skin contact.

  • Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid burns.

  • Solvents: Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes & Protocols: The Strategic Use of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a highly functionalized heterocyclic compound that serves as a strategic building block in the synthesis of complex, biologically active molecules. Its rigid tricyclic core, derived from the privileged tetrahydrocarbazole scaffold, is a common feature in numerous pharmacologically active agents.[1] The molecule's utility is enhanced by two key functional handles: a carboxylic acid at the 1-position, prime for elaboration, and a chloro substituent at the 6-position, which modulates electronic properties and offers a potential site for cross-coupling reactions.

These structural features make it an intermediate of significant interest, particularly in the development of targeted therapeutics. While the broader carbazole family is renowned for its role in synthesizing cardiovascular drugs like Carvedilol[2][3], this specific tetrahydrocarbazole derivative has gained prominence as a direct precursor to potent and selective enzyme inhibitors.

This guide provides an in-depth look at its primary application as a key intermediate in the synthesis of sirtuin 1 (SIRT1) inhibitors, molecules with therapeutic potential in oncology, metabolic diseases, and neurodegenerative disorders.[4]

Core Application: Synthesis of SIRT1 Inhibitors

Scientific Rationale: Targeting SIRT1 in Disease

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating cellular processes, including stress responses, metabolism, and aging.[5] Overactivity of SIRT1 has been implicated in the progression of various diseases. Consequently, the inhibition of SIRT1 has emerged as a promising therapeutic strategy. The amide derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, has been identified as a potent SIRT1 inhibitor.[4][6] The parent carboxylic acid is the immediate and essential precursor for synthesizing this active pharmaceutical ingredient (API).

The synthetic strategy hinges on a fundamental and robust transformation: the conversion of the carboxylic acid moiety into a primary amide. This is typically achieved via an activated intermediate, such as an acid chloride or an activated ester, followed by reaction with an ammonia source.

Synthetic Pathway Overview

The conversion from the carboxylic acid to the target carboxamide is a direct and efficient process. The diagram below outlines the primary synthetic transformation.

G Start 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid Intermediate Activated Intermediate (e.g., Acid Chloride or Ester) Start->Intermediate Activation Step (e.g., SOCl₂, EDCI/HOBt) Product 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxamide (SIRT1 Inhibitor) Intermediate->Product Amidation Step (e.g., NH₃, NH₄OH)

Caption: Key transformation from the starting material to the active SIRT1 inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. The choice between the two routes depends on available reagents, scale, and desired purity profile.

Protocol A: Synthesis via Acid Chloride Intermediate

This classic method offers high reactivity and is often suitable for large-scale synthesis. The primary causality for using thionyl chloride (SOCl₂) is its ability to cleanly convert the carboxylic acid to a highly reactive acid chloride, with volatile byproducts (SO₂ and HCl) that are easily removed.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Suspension: Suspend the starting material in a dry, inert solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux (typically 50-70°C) and stir for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This yields the crude acid chloride, which should be used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., THF or dioxane). Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH, 5.0 eq) dropwise, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding deionized water.

  • Purification: The resulting solid product is collected by vacuum filtration, washed with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol B: Synthesis via Esterification and Ammonolysis

This route, adapted from patent literature, avoids the use of harsh reagents like SOCl₂ and is suitable for generating high-purity material.[6] It proceeds via a stable methyl ester intermediate.

Step-by-Step Methodology:

  • Esterification: Suspend this compound (1.0 eq) in methanol (MeOH, 20 mL per gram). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation of Ester: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude methyl ester intermediate.

  • Ammonolysis: Dissolve the crude methyl ester in methanol. Add a solution of ammonia in methanol (typically 7N) in excess.[6]

  • Reaction: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours. Monitor the conversion of the ester to the amide by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to yield the final product, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.

Data Summary & Characterization

The following table summarizes typical reaction parameters. Yields and purity are dependent on the specific reaction scale and purification efficacy.

ParameterProtocol A (Acid Chloride)Protocol B (Ammonolysis)
Activating Reagent Thionyl Chloride (SOCl₂)Sulfuric Acid (H₂SO₄)
Ammonia Source NH₄OH or NH₃(g)7N NH₃ in Methanol
Key Intermediate Acid ChlorideMethyl Ester
Typical Solvent Toluene, DCM, THFMethanol
Reaction Temp. 0°C to 70°CRoom Temp. to Reflux
Typical Yield 75-90%80-95%
Characterization ¹H NMR, ¹³C NMR, LC-MS, IR¹H NMR, ¹³C NMR, LC-MS, IR

Expected Characterization Data for Product:

  • ¹H NMR: Appearance of two new broad singlets corresponding to the -NH₂ protons. Disappearance of the carboxylic acid proton signal.

  • IR Spectroscopy: Appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a characteristic Amide I band (~1650 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the amide product (C₁₃H₁₃ClN₂O).

General Experimental Workflow

A robust synthetic procedure must be self-validating. The workflow below illustrates the logical sequence from reaction execution to product verification, ensuring reliability and reproducibility.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Reagent Prep & Reaction Setup B 2. Reaction Execution & Monitoring (TLC/LC-MS) A->B C Reaction Complete? B->C C->B No D 3. Quenching & Work-up (Extraction) C->D Yes E 4. Purification (Filtration/Recrystallization) D->E F 5. Product Characterization (NMR, MS, IR) E->F G Pure Product Obtained F->G

References

Application Notes and Protocols for the Evaluation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The carbazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of the carbazole nucleus have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The partially saturated tetracyclic system of 1,2,3,4-tetrahydrocarbazole (THCz) is of particular interest, as it is present in many biologically active compounds and serves as a versatile template for the design of novel therapeutic agents.[1] Notably, the tetrahydrocarbazole framework has been identified in molecules exhibiting significant protein kinase inhibitory activity, a key target in modern drug discovery, particularly in oncology and immunology.[1]

This document provides detailed application notes and protocols for the investigation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a potential kinase inhibitor. While direct evidence of this specific molecule's kinase inhibitory activity is emerging, its structural similarity to other biologically active carbazole derivatives warrants a thorough evaluation.[5][6] For instance, a closely related amide derivative has been investigated as an inhibitor of the deacetylase SirT1.[6] This guide will equip researchers with the necessary methodologies to screen this compound against various kinases and characterize its inhibitory potential in both biochemical and cellular contexts.

Hypothetical Target and Mechanism of Action: A Case Study with Epidermal Growth Factor Receptor (EGFR)

To illustrate the experimental approach, we will hypothesize that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. The following signaling pathway diagram depicts the canonical EGFR signaling cascade and the potential point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid Inhibitor->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Hypothetical inhibition of the EGFR signaling pathway.

In this model, the inhibitor is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This would ultimately block the transcriptional activation of genes involved in cell proliferation and survival.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound's kinase inhibitory activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase. It utilizes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilution of test compound in DMSO C Add compound and kinase to 96-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate for inhibitor binding C->D E Initiate reaction with substrate/ATP mixture D->E F Incubate at 30°C for 60 min E->F G Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) F->G H Convert ADP to ATP and generate luminescent signal G->H I Measure luminescence H->I J Plot data and determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • This compound

  • Purified kinase of interest (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]

Protocol 2: Cell-Based Kinase Activity Assay (Cell Proliferation)

This protocol assesses the effect of the test compound on the proliferation of cancer cells that are dependent on the activity of the target kinase. A reduction in cell viability is indicative of kinase inhibition within a cellular environment.[8]

cell_based_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assay (MTT) A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the cell-based proliferation assay.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., A549 cells for EGFR)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other solubilizing agent

  • Clear, flat-bottomed 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

The results of the in vitro kinase inhibition assay can be summarized in a table for easy comparison.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A258
Kinase B35012
Kinase C>10,00025
Kinase D154
Kinase E80018
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[7]

Conclusion

The protocols and guidelines presented here offer a comprehensive approach to evaluating the potential of this compound as a kinase inhibitor. By employing both biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. The versatile tetrahydrocarbazole scaffold holds significant promise in the development of novel therapeutics, and a systematic investigation of its derivatives is a crucial step in unlocking their full potential.

References

Probing the Landscape of Cellular Deacetylation: A Guide to the Mechanism and Application of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and its Derivatives as SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate world of cellular regulation, post-translational modifications stand as critical arbiters of protein function. Among these, lysine acetylation has emerged as a key signaling node, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The sirtuin family of NAD-dependent deacetylases, particularly Sirtuin 1 (SIRT1), has garnered significant attention for its role in a plethora of physiological and pathological processes, including aging, metabolism, and neurodegeneration.[1][2] Consequently, the development of potent and selective SIRT1 inhibitors is paramount for dissecting its biological functions and exploring its therapeutic potential. This application note provides a comprehensive technical guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and its well-characterized amide derivative, (S)-selisistat (also known as EX-527), as powerful tools for the investigation of SIRT1-mediated signaling pathways.

The Molecular Mechanism of Action: A Tale of Uncompetitive Inhibition

The primary molecular target of this compound and its derivatives is the NAD-dependent deacetylase SIRT1. Extensive research on the amide form, (S)-selisistat (EX-527), has revealed a nuanced and fascinating mechanism of inhibition.

Unlike competitive inhibitors that vie for the same binding site as the substrate, (S)-selisistat exhibits a non-competitive mode of inhibition with respect to the acetylated peptide substrate and an uncompetitive mode with respect to the cofactor NAD+.[3][4] This means that the inhibitor does not bind to the free enzyme. Instead, it forms a ternary complex with the SIRT1 enzyme and its cofactor, NAD+.[5][6]

Crystallographic studies have elucidated that (S)-selisistat binds to the nicotinamide binding pocket (the "C-pocket") of SIRT1.[3][4] This binding occurs after the initial catalytic steps of the deacetylation reaction have taken place, effectively trapping the enzyme in an intermediate state and preventing the release of the deacetylated product.[7][8] This unique mechanism contributes to the high potency and selectivity of this class of inhibitors.

The active enantiomer of selisistat is the (S)-isomer.[3] While the carboxylic acid form is less extensively characterized in the literature, its structural similarity to the amide suggests a comparable mechanism of action.

SIRT1 SIRT1 Enzyme Complex1 SIRT1-NAD+ Complex SIRT1->Complex1 binds NAD NAD+ NAD->Complex1 binds Substrate Acetylated Substrate Complex2 SIRT1-NAD+-Substrate Complex Substrate->Complex2 binds Inhibitor 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid or (S)-selisistat Inhibited_Complex SIRT1-Intermediate-Inhibitor Complex (Inactive) Inhibitor->Inhibited_Complex binds Complex1->Complex2 binds Intermediate Reaction Intermediate Complex2->Intermediate Catalysis Intermediate->Inhibited_Complex binds Product Deacetylated Product Intermediate->Product Product Release (Blocked by Inhibitor)

Caption: Uncompetitive inhibition of SIRT1 by this compound derivatives.

The SIRT1 Signaling Pathway: A Central Regulator of Cellular Homeostasis

SIRT1's influence extends across a vast network of cellular pathways. By deacetylating a diverse array of substrates, including transcription factors, DNA repair proteins, and metabolic enzymes, SIRT1 orchestrates cellular responses to stress, nutrient availability, and other environmental cues.

One of the most well-characterized substrates of SIRT1 is the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 leads to its inactivation and subsequent degradation, thereby suppressing apoptosis.[9] Inhibition of SIRT1, therefore, results in the hyperacetylation and activation of p53, a key biomarker for assessing the cellular activity of SIRT1 inhibitors.

Other critical downstream targets of SIRT1 include the NF-κB pathway, involved in inflammation, and PGC-1α, a master regulator of mitochondrial biogenesis.

Inhibitor 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid or (S)-selisistat SIRT1 SIRT1 Inhibitor->SIRT1 inhibits p53 p53 (Inactive) SIRT1->p53 deacetylates NFkB NF-κB (Active) SIRT1->NFkB deacetylates PGC1a PGC-1α (Active) SIRT1->PGC1a deacetylates p53_ac Acetylated p53 (Active) p53_ac->p53 Apoptosis Apoptosis p53_ac->Apoptosis promotes NFkB_ac Acetylated NF-κB (Inactive) NFkB_ac->NFkB Inflammation Inflammation NFkB->Inflammation promotes PGC1a_ac Acetylated PGC-1α (Inactive) PGC1a_ac->PGC1a Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria promotes A Prepare serial dilutions of test compound B Add SIRT1 enzyme, buffer, and compound to 96-well plate A->B C Initiate reaction with substrate and NAD+ B->C D Incubate at 37°C for 45-60 min C->D E Add developer solution D->E F Incubate at 37°C for 15-30 min E->F G Measure fluorescence F->G H Calculate IC50 G->H

References

in vitro assay for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a Cyclooxygenase Inhibitor

Introduction

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] One notable example is Carprofen, a carbazole-containing non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[4] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[5]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7] The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal distress, are primarily linked to the inhibition of COX-1.[6]

This has driven the development of NSAIDs that selectively inhibit COX-2 over COX-1.[8] Given its structural relation to known COX inhibitors, this compound is a compelling candidate for evaluation as a novel anti-inflammatory agent. This application note provides a detailed protocol for determining its inhibitory potency (IC₅₀) and selectivity towards COX-1 and COX-2 enzymes using a well-established colorimetric in vitro assay.

Assay Principle: The Science Behind the Screen

The cyclooxygenase enzymes catalyze the conversion of arachidonic acid into Prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes.[5] This enzymatic reaction has two distinct activities: a cyclooxygenase activity and a peroxidase activity. Many robust inhibitor screening assays leverage the peroxidase component.

In this protocol, the peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a vibrant blue color that can be quantified spectrophotometrically at approximately 590 nm.[9] When an inhibitor like this compound binds to the enzyme, it blocks the peroxidase activity. This results in a dose-dependent reduction in color development, allowing for the precise calculation of the compound's inhibitory potency. By running parallel assays with both COX-1 and COX-2 isoforms, a selectivity index can be determined, providing critical insight into the compound's therapeutic potential.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Isomerases Inhibitor 6-Chloro-2,3,4,9-tetrahydro- 1H-carbazole-1-carboxylic acid Inhibitor->COX_Enzyme Inhibition PLA2 Phospholipase A2 (Stimulated by Injury)

Figure 1: Simplified COX Signaling Pathway and Point of Inhibition.

Materials and Reagents

ReagentSupplierPurpose
This compoundN/ATest Compound
Ovine or Human Recombinant COX-1e.g., CaymanEnzyme for COX-1 activity measurement
Ovine or Human Recombinant COX-2e.g., CaymanEnzyme for COX-2 activity measurement
Tris-HCl Buffer (e.g., 100 mM, pH 8.0)Standard LabAssay reaction buffer
Hemee.g., SigmaCo-factor for COX enzyme activity
Arachidonic Acide.g., CaymanEnzyme substrate
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)e.g., SigmaColorimetric probe for peroxidase activity
Dimethyl Sulfoxide (DMSO), ACS GradeStandard LabSolvent for test compound and controls
Celecoxibe.g., SigmaPositive Control (COX-2 Selective Inhibitor)
Ibuprofene.g., SigmaPositive Control (Non-selective COX Inhibitor)
96-well Clear, Flat-Bottom MicroplateStandard LabAssay plate
Multichannel Pipettes & Reagent ReservoirsStandard LabFor efficient and accurate liquid handling
Microplate ReaderN/ATo measure absorbance at 590 nm

Experimental Protocols

Part A: Preparation of Reagents

Causality Insight: Proper reagent preparation is critical for assay reproducibility. Stock solutions are made at high concentrations in DMSO to minimize the volume of organic solvent added to the aqueous assay buffer, which could otherwise interfere with enzyme activity.

  • Test Compound & Control Stock Solutions (10 mM):

    • Accurately weigh and dissolve this compound, Celecoxib, and Ibuprofen in 100% DMSO to create 10 mM stock solutions.

    • Store these stocks at -20°C or -80°C for long-term stability.

  • Assay Buffer:

    • Prepare 100 mM Tris-HCl, pH 8.0, containing 5 µM Heme. Heme is an essential cofactor and must be added fresh to the buffer on the day of the experiment.

  • Enzyme Working Solutions:

    • On the day of the assay, dilute the COX-1 and COX-2 enzyme stocks in the assay buffer to the desired final concentration (typically 10-20 U/well). The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the instrument. Keep enzymes on ice at all times.

  • Substrate & Probe Solution:

    • Prepare a combined solution of Arachidonic Acid (final concentration ~100 µM) and TMPD (final concentration ~1 mM) in the assay buffer. This solution should be prepared immediately before use.

Part B: COX-1/COX-2 Inhibition Assay Protocol

Trustworthiness Insight: The assay is performed in triplicate to ensure statistical validity. Including a "100% Activity" control (vehicle only) and a "0% Activity" control (no enzyme or fully inhibited) is essential for accurate data normalization.

  • Serial Dilution Preparation:

    • Perform a serial dilution of the 10 mM test compound and control stocks in DMSO. A typical 8-point dilution series might range from 1 mM down to 1 nM. This wide range is crucial for accurately capturing the full dose-response curve.

  • Assay Plate Setup:

    • Design a plate map. In a 96-well plate, add the following to their designated wells:

      • Assay Buffer: 150 µL

      • Inhibitor/Vehicle: 1 µL of the serially diluted compounds, controls, or pure DMSO (for 100% activity wells).

      • Enzyme Solution: 20 µL of either COX-1 or COX-2 working solution.

    • Mix gently by tapping the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the combined Arachidonic Acid/TMPD solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 590 nm every minute for 10 minutes (kinetic mode). The rate of color change (Vmax) is proportional to the enzyme activity.

cluster_prep Step 1: Plate Preparation cluster_reaction Step 2: Reaction & Measurement cluster_analysis Step 3: Data Analysis Add_Buffer Add 150 µL Assay Buffer Add_Inhibitor Add 1 µL Inhibitor or DMSO Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add 20 µL COX-1 or COX-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate 15 min at Room Temp Add_Enzyme->Incubate Initiate Add 20 µL Substrate/Probe Mix Incubate->Initiate Read_Plate Read Absorbance at 590 nm (Kinetic) Initiate->Read_Plate Calc_Rate Calculate Reaction Rate (Vmax) Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: High-Level Experimental Workflow for the COX Inhibition Assay.

Part C: Data Analysis
  • Calculate Percent Inhibition:

    • Determine the reaction rate (Vmax) for each well from the linear portion of the kinetic read.

    • Use the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

    • Rate_Sample is the rate in the presence of the test compound.

    • Rate_Vehicle is the 100% activity control (with DMSO).

    • Rate_Blank is a control with no enzyme.

  • Determine IC₅₀:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

  • Calculate COX-2 Selectivity Index (SI):

    • The SI provides a quantitative measure of selectivity. A higher number indicates greater selectivity for COX-2.[9]

    • Use the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Data Presentation and Interpretation

The final data should be summarized in a clear, tabular format for easy comparison with known controls.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
This compound ExperimentalExperimentalCalculated
Ibuprofen (Non-selective Control)~15~10~0.7
Celecoxib (Selective Control)~13~0.5>25

Interpretation:

  • A low IC₅₀ value for COX-2 indicates high potency.

  • A COX-2 Selectivity Index significantly greater than 1 suggests that the compound is selective for COX-2. For example, an SI of 50 means the compound is 50 times more potent at inhibiting COX-2 than COX-1.

  • The results for the test compound should be compared to the controls. If its IC₅₀ and SI values are similar to or better than Celecoxib, it warrants further investigation as a promising selective COX-2 inhibitor.

References

Characterizing a Novel Carbazole Derivative: Application Notes for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of carbazole have been investigated for a range of therapeutic applications, with a notable focus on oncology. One of the key mechanisms through which some carbazole derivatives exert their anti-cancer effects is by modulating critical intracellular signaling pathways.[1][2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in cell culture. As this is a novel compound with limited published data, this guide is structured to facilitate the investigation of its hypothesized mechanism of action as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The protocols detailed herein will enable a thorough characterization of its biological activity.

Hypothesized Mechanism of Action: STAT3 Inhibition

The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[6][7][8] In normal cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors.[7] However, in a wide variety of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[6][7][8][9] This aberrant STAT3 signaling is considered a hallmark of cancer and a key driver of malignancy, making it an attractive target for therapeutic intervention.[6][7][8]

The carbazole nucleus present in this compound is found in other known STAT3 inhibitors.[1][2][4][5] Therefore, we hypothesize that this compound may exert its effects by inhibiting the STAT3 signaling pathway. The primary mechanism of STAT3 activation is phosphorylation at the tyrosine 705 residue (Tyr705), which is essential for its dimerization, nuclear translocation, and DNA binding.[10] Inhibition of this phosphorylation event is a key strategy for targeting STAT3.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) Nucleus->TargetGenes Promotes CellEffects Cell Proliferation, Survival, Angiogenesis, Metastasis TargetGenes->CellEffects Compound 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid Compound->pSTAT3 Inhibits (Hypothesized)

Figure 1: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the inhibitor is crucial for reproducible results. Due to the hydrophobic nature of many small organic molecules, Dimethyl sulfoxide (DMSO) is a common solvent of choice.

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • If the compound does not readily dissolve, gentle warming (up to 37°C) or brief sonication may be applied.[11]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12]

  • When preparing working solutions for cell culture, dilute the DMSO stock in the cell culture medium. To avoid precipitation, it is advisable to first dilute the stock in a small volume of medium, vortex gently, and then add it to the final volume.[13][14]

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]

  • The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[17]

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][18]

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17][18]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle (DMSO)0.1%1.25100%
Compound X0.11.2297.6%
Compound X11.1088.0%
Compound X100.7560.0%
Compound X500.4032.0%
Compound X1000.2016.0%
Table 1: Representative data from an MTT assay showing a dose-dependent decrease in cell viability.
Western Blot Analysis of STAT3 Phosphorylation

To directly test the hypothesis that the compound inhibits STAT3 signaling, Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) at Tyr705.[10] A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of the pathway.[19]

WB_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking (BSA/Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, Total STAT3, β-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Figure 2: General workflow for Western blot analysis.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at various concentrations for a predetermined time (e.g., 2-24 hours). Include a positive control (e.g., stimulation with IL-6 to induce STAT3 phosphorylation) and a vehicle control.[20]

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Harvest the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[20]

  • Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20][21]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]

  • Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).[10][20][21]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Inhibition of the pro-survival STAT3 pathway is expected to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[24][25][26] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[24]

Protocol:

  • Seed cells and treat with the compound as described for the viability assay.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22][26]

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[22][23]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[22][25][26]

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Migration Assay (Wound Healing/Scratch Assay)

STAT3 signaling is also implicated in cell migration and metastasis.[9] The wound healing assay is a straightforward method to assess the effect of the compound on collective cell migration.[27][28]

Protocol:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.[27][28]

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[27][28][29]

  • Wash the cells gently with PBS to remove detached cells and replace the medium with fresh medium containing the compound at non-toxic concentrations (determined from the MTT assay) or a vehicle control.[28]

  • Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[29]

  • Measure the width of the scratch or the area of the cell-free region at each time point to quantify the rate of cell migration and wound closure.

Data Interpretation and Expected Outcomes

  • Cell Viability: A dose- and time-dependent decrease in cell viability is expected if the compound is cytotoxic or cytostatic. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration).

  • Western Blot: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the control would provide direct evidence of STAT3 pathway inhibition.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would indicate that the compound induces programmed cell death, consistent with the inhibition of a pro-survival pathway.

  • Cell Migration: A slower rate of wound closure in compound-treated cells compared to the vehicle control would suggest that the compound inhibits cell migration.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, STAT3 phosphorylation, apoptosis, and cell migration, researchers can gain valuable insights into its potential as a therapeutic agent. The hypothesized role of this compound as a STAT3 inhibitor provides a strong scientific basis for these investigations. Further studies may include analyzing the expression of downstream STAT3 target genes (e.g., Bcl-2, Cyclin D1) and in vivo efficacy studies in animal models.

References

Application Notes and Protocols for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: A Guide for Pharmacological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The carbazole family, a class of tricyclic heterocyclic compounds, represents a privileged scaffold in medicinal chemistry.[1] This structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, is a common motif in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The partially saturated tetrahydrocarbazole core, in particular, has garnered significant attention for its therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][3]

This guide focuses on the pharmacological investigation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid , a specific derivative within this promising class. While direct and extensive pharmacological data for this carboxylic acid derivative are emerging, the well-documented activities of its close structural analogs provide a strong rationale for its exploration in several key therapeutic areas. Notably, the corresponding carboxamide, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is a well-characterized, potent, and selective inhibitor of Sirtuin 1 (SIRT1), a crucial enzyme in cellular regulation.[4][5][6]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes on the potential pharmacological uses of this compound and robust, step-by-step protocols to facilitate its investigation. The proposed applications are grounded in the established pharmacology of structurally related compounds, offering a scientifically rigorous starting point for new research endeavors.

Proposed Pharmacological Applications and Mechanistic Insights

Based on the activities of structurally related tetrahydrocarbazole derivatives, we propose the following key areas for the pharmacological investigation of this compound:

Sirtuin 1 (SIRT1) Inhibition: Applications in Metabolic Disorders and Oncology

Mechanistic Rationale: The most compelling line of investigation for this compound is its potential as a SIRT1 inhibitor. Its corresponding carboxamide is a known potent and selective inhibitor of SIRT1, with IC50 values in the nanomolar range.[4][5] SIRT1 is an NAD+-dependent deacetylase that plays a critical role in a variety of cellular processes, including metabolism, DNA repair, and inflammation.[6][7] By deacetylating key protein targets, such as p53, NF-κB, and PGC-1α, SIRT1 influences gene expression and cellular responses to stress. Inhibition of SIRT1 has emerged as a promising therapeutic strategy in oncology, as many cancer cells are dependent on SIRT1 for survival and proliferation.[7] Furthermore, SIRT1 modulation is being explored for metabolic diseases like type 2 diabetes.[7] Given the structural similarity, it is highly probable that the carboxylic acid derivative also interacts with the SIRT1 active site.

Diagram of the Proposed SIRT1 Inhibitory Pathway:

SIRT1_Inhibition cluster_nucleus Nucleus Histones Histones Deacetylation Deacetylation Histones->Deacetylation p53 p53 p53->Deacetylation NF_kB NF_kB NF_kB->Deacetylation SIRT1 SIRT1 SIRT1->Deacetylation Target_Genes Target Gene Expression (e.g., Apoptosis, Senescence) Deacetylation->Target_Genes Modulates Compound 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid Compound->SIRT1 Inhibition caption Proposed SIRT1 Inhibition Pathway

Caption: Proposed mechanism of SIRT1 inhibition by the test compound.

Anticancer Activity: Targeting Cell Proliferation and Survival

Mechanistic Rationale: The tetrahydrocarbazole scaffold is a core component of several compounds with demonstrated anticancer properties.[2][8] These compounds can induce cancer cell death through various mechanisms, including DNA damage, disruption of mitochondrial function, and inhibition of angiogenesis.[8] Given the potential for SIRT1 inhibition, this compound could exert anticancer effects by modulating p53 activity, a critical tumor suppressor. Furthermore, the planar carbazole structure allows for potential intercalation with DNA, a mechanism employed by other carbazole-based anticancer agents like ellipticine.[9]

Diagram of a General Anticancer Investigation Workflow:

Anticancer_Workflow Start Start: Select Cancer Cell Lines MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Start->MTT_Assay Colony_Formation Colony Formation Assay (Assess Proliferation) MTT_Assay->Colony_Formation If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Colony_Formation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for p53) Apoptosis_Assay->Mechanism_Studies caption Anticancer Activity Screening Workflow

Caption: A typical workflow for assessing in vitro anticancer activity.

Neuroprotective Effects: Combating Oxidative Stress and Amyloid Aggregation

Mechanistic Rationale: Several carbazole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.[10] The proposed mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of amyloid-β (Aβ) aggregation, and antioxidant activity.[3][10] The tricyclic structure of carbazoles may allow them to interact with the amyloidogenic pathway, while the nitrogen and the aromatic rings can participate in antioxidant activities by scavenging reactive oxygen species (ROS). The potential for this compound to exhibit neuroprotective effects warrants investigation in relevant cellular models of neurodegeneration.

Experimental Protocols

Protocol 1: In Vitro SIRT1 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of the test compound on recombinant human SIRT1 activity.

Materials:

  • Recombinant Human SIRT1 (enzyme)

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (test compound)

  • Known SIRT1 inhibitor (e.g., EX-527) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution (or DMSO for control)

    • Recombinant SIRT1 enzyme

    • NAD+

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the SIRT1 reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Signal Reading: Incubate at 37°C for 30 minutes, then read the fluorescence on a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary Table:

CompoundTargetAssay TypeIC50 (nM)
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Reference)SIRT1Enzymatic~60-100[4][5]
Test CompoundSIRT1EnzymaticTo be determined
EX-527 (Control)SIRT1EnzymaticTo be determined
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Neuroprotection Assay in a Cellular Model of Oxidative Stress

This protocol evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • Test compound

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H2O2 or 6-OHDA to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay as described in Protocol 2) to quantify the number of surviving cells.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound and exposed to the toxin with those exposed to the toxin alone. An increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic promise. Based on the robust activity of its close analogs, this compound is a prime candidate for investigation as a SIRT1 inhibitor, an anticancer agent, and a neuroprotective compound. The protocols detailed in this guide provide a solid framework for initiating these pharmacological studies. Future research should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and safety in relevant animal models, and exploring structure-activity relationships to optimize the therapeutic potential of this promising scaffold.

References

Application Notes & Protocols: Development of Quantitative and High-Throughput Assays for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust and reliable analytical assays for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (designated herein as C-THC-CA). As a member of the carbazole family of heterocyclic compounds, which are of significant interest in medicinal chemistry for activities including SIRT1 inhibition, the precise and accurate quantification of C-THC-CA is paramount throughout the drug discovery and development pipeline.[1] We present detailed protocols for two distinct applications: (1) A stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantitative analysis in bulk substance and formulated products, and (2) A bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices such as plasma.[2][3] Additionally, we outline the strategic development of high-throughput screening (HTS) assays, including Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), suitable for early-stage discovery campaigns.[4][5] Each protocol is grounded in established scientific principles and includes guidance on validation, data interpretation, and troubleshooting to ensure trustworthiness and reproducibility.

Introduction and Compound Profile

This compound (C-THC-CA) is a tricyclic heterocyclic compound featuring a carbazole core, a structure prevalent in pharmacologically active molecules. The presence of both a lipophilic chloro-substituted aromatic system and a polar carboxylic acid moiety imparts unique physicochemical properties that must be considered during assay development. Accurate quantification is critical for a range of studies, from determining compound purity and stability to evaluating pharmacokinetic profiles in preclinical and clinical phases.[6][7] This guide provides the foundational methodologies to support these activities.

Physicochemical Properties of C-THC-CA

A clear understanding of the analyte's properties is the first step in developing a robust analytical method.[8]

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 50639-66-2[10]
Molecular Formula C₁₃H₁₂ClNO₂[11]
Molecular Weight 249.69 g/mol [11]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol).[1]
Structure Chemical structure of this compound[11]
Stock Solution Preparation and Handling

Due to its poor aqueous solubility, it is recommended to prepare high-concentration primary stock solutions of C-THC-CA in 100% dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers or mobile phases, care must be taken to avoid precipitation. It is advisable to perform serial dilutions and ensure the final DMSO concentration is compatible with the assay format (typically ≤1% for cell-based assays and compatible with chromatographic conditions). Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation and solvent evaporation.

Quantitative Analysis by Liquid Chromatography

Chromatographic methods provide the highest degree of accuracy and specificity for the quantification of small molecules. We present two validated approaches for distinct stages of drug development.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

Principle of Causality: A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[12] This is achieved by subjecting the API to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradants are chromatographically resolved from the parent peak.[13][14] This protocol uses reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, a principle well-suited for the carbazole core of C-THC-CA.[15]

Workflow for Stability-Indicating Method Development:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Establish System Suitability Criteria B->C D Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) C->D E Analyze Stressed Samples via HPLC D->E F Confirm Peak Purity & Resolution E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for SIAM development and validation.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of C-THC-CA reference standard and dissolve in 10 mL of methanol or acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare sample solutions (e.g., from bulk drug substance or formulation) at a target concentration of ~50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • The following conditions serve as a starting point and should be optimized to achieve adequate resolution and peak shape.

      Parameter Recommended Setting Rationale
      Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for hydrophobic compounds like carbazoles.[15]
      Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Formic acid provides protons to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[16]
      Gradient 50% B to 95% B over 15 min, hold for 5 min, return to initial conditions A gradient is necessary to elute potential impurities and degradants with varying polarities.
      Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
      Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
      Detection UV-Vis Detector at ~254 nm or a wavelength of maximum absorbance The carbazole ring system provides strong UV absorbance.

      | Injection Vol. | 10 µL | |

  • Forced Degradation Study: [13]

    • Expose C-THC-CA solutions (~100 µg/mL) to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid drug substance at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV light (ICH Q1B) for 7 days.

    • Analyze all samples, including an unstressed control. The method is deemed stability-indicating if all degradation peaks are baseline-resolved from the main C-THC-CA peak (Resolution > 2.0).

  • Method Validation: [17]

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Example Validation Data (Illustrative):

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%0.85%
LOQ S/N Ratio ≥ 100.5 µg/mL
Protocol 2: Bioanalytical LC-MS/MS Method for Plasma

Principle of Causality: For quantifying drugs in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[6][8] The method involves physically separating the analyte from matrix components via HPLC, followed by detection using tandem mass spectrometry. A specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[3] Given that carboxylic acids can be challenging to ionize, careful optimization of the ion source and potential derivatization are key considerations.[18][19]

Workflow for Bioanalytical Sample Analysis:

G A Collect Plasma Sample B Spike with Internal Standard (IS) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS D->E F Data Acquisition (MRM) E->F G Quantification using Calibration Curve F->G

Caption: Bioanalytical workflow using LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare C-THC-CA and a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte, in DMSO.

    • Calibration Standards: Prepare calibration standards by spiking known amounts of C-THC-CA into blank control plasma (e.g., 0.1 - 1000 ng/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation): [3]

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new plate/vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    Parameter Recommended Setting Rationale
    LC Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) UPLC provides faster run times and better resolution, crucial for high-throughput bioanalysis.
    Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Common mobile phase for small molecule bioanalysis.
    Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
    Ion Source Electrospray Ionization (ESI), Negative Mode Negative mode is generally preferred for carboxylic acids, as it facilitates deprotonation to form the [M-H]⁻ ion.
    MRM Transition C-THC-CA: m/z 248.1 → [Fragment Ion]IS: To be determined The precursor ion [M-H]⁻ for C-THC-CA is ~248.1. Fragment ions must be determined by direct infusion and optimization.

    | Source Params. | Optimize gas flows, temperature, and voltages | Instrument-specific optimization is critical for achieving maximum sensitivity. |

  • Method Validation: [7]

    • Validate the method according to FDA/EMA guidelines for bioanalytical method validation. Key parameters include selectivity, sensitivity (LLOQ), calibration curve performance, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, post-preparative).

High-Throughput Screening (HTS) Assay Development

For early-stage drug discovery, HTS assays are needed to screen large libraries of compounds for activity against a biological target. Homogeneous, "mix-and-read" formats are preferred for their speed and automation compatibility.[4][20]

Strategy 1: Competitive Fluorescence Polarization (FP) Assay

Principle of Causality: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a much larger molecule (e.g., a target protein), its tumbling slows dramatically, leading to a high polarization signal.[21] In a competitive assay, unlabeled C-THC-CA from a screening library will compete with the tracer for binding to the protein. A successful "hit" will displace the tracer, causing it to tumble freely again and resulting in a measurable decrease in the polarization signal.[22]

Competitive FP Assay Principle:

G cluster_0 No Inhibitor cluster_1 With Inhibitor (C-THC-CA) P1 Protein C1 [Protein-Tracer Complex] (Slow Tumbling -> High FP) P1->C1 T1 Fluorescent Tracer T1->C1 P2 Protein C2 [Protein-Inhibitor Complex] P2->C2 T2 Fluorescent Tracer (Free -> Fast Tumbling -> Low FP) I2 Inhibitor I2->C2

References

scale-up synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis is centered around the robust and well-established Fischer indole synthesis. This guide offers a detailed, step-by-step protocol, mechanistic insights, process safety considerations, and analytical characterization methods. The content is designed for researchers, chemists, and process development professionals aiming to produce this compound in significant quantities with high purity.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a carbazole core structure.[1] This scaffold is prevalent in numerous biologically active molecules and serves as a critical building block in the synthesis of complex pharmaceutical agents.[2][3] Its applications often leverage the carbazole nucleus for targeting various biological pathways.[1]

The synthetic strategy detailed herein employs the Fischer indole synthesis, a classic and reliable method for constructing the indole ring system, which is the core of the carbazole moiety.[1][4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[5][6] For this specific target molecule, the synthesis proceeds in two primary stages:

  • Fischer Indole Cyclization: Condensation of 4-chlorophenylhydrazine with an alkyl 2-oxocyclohexanecarboxylate to form the ethyl ester of the target molecule.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This approach is selected for its scalability, use of readily available starting materials, and predictable outcomes.

Mechanistic Insights: The Fischer Indole Synthesis

Understanding the reaction mechanism is paramount for process optimization and troubleshooting. The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[5][7]

  • Hydrazone Formation: The reaction initiates with the condensation of 4-chlorophenylhydrazine and ethyl 2-oxocyclohexanecarboxylate to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[4]

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, which transiently disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[4][5]

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring aminal.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring system.[5][7]

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for driving the reaction, particularly the rearrangement and final elimination steps.[5][6]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~100 grams of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Required Materials and Reagents
ReagentCAS NumberMolecular Wt.MolesMass / VolumeSupplier Example
4-Chlorophenylhydrazine hydrochloride1073-70-7179.06 g/mol 0.670 mol120 gSigma-Aldrich
Ethyl 2-oxocyclohexanecarboxylate1655-07-8170.21 g/mol 0.670 mol114 g (109 mL)Sigma-Aldrich
Ethanol (200 proof)64-17-546.07 g/mol -1.5 LVWR
Polyphosphoric acid (PPA)8017-16-1--~400 gJ&K Scientific[9]
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 1.25 mol50 gFisher Scientific
Hydrochloric Acid (conc., 37%)7647-01-036.46 g/mol -As neededFisher Scientific
Deionized Water7732-18-518.02 g/mol -~4 L-
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Addition funnel

  • Large Buchner funnel and filter flask

  • Suitable glassware for workup and crystallization

Step-by-Step Procedure

Part A: Synthesis of Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

  • Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, condenser, and a stopper.

  • Reagent Charging: Charge the flask with 4-chlorophenylhydrazine hydrochloride (120 g, 0.670 mol), ethyl 2-oxocyclohexanecarboxylate (114 g, 0.670 mol), and ethanol (1 L).

  • Hydrazone Formation: Begin stirring the slurry and heat the mixture to a gentle reflux (~78 °C). Maintain reflux for 1 hour. The initial slurry should dissolve to form a clear solution as the hydrazone forms in situ.

  • Solvent Removal: Remove the heating mantle and reconfigure the apparatus for distillation. Distill off approximately 800-900 mL of ethanol under atmospheric pressure. This step removes water formed during condensation and prepares the reaction for the higher temperature cyclization.

  • Catalyst Addition: Cool the remaining thick oil to below 60 °C. Cautiously add polyphosphoric acid (~400 g) in portions via a wide-bore funnel. The addition is endothermic initially but can become exothermic. Maintain vigorous stirring.

  • Fischer Cyclization: Once the PPA is added, heat the viscous mixture to 95-100 °C. Maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexane).

  • Reaction Quench: After cooling the reaction mixture to ~70 °C, very slowly and cautiously pour it onto ~2 kg of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Product Isolation: The crude ester will precipitate as a solid. Stir the slurry until all the ice has melted and the solid is well-dispersated. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is near neutral pH. This removes residual PPA.

  • Drying: Dry the crude ester in a vacuum oven at 50 °C to a constant weight. Expected crude yield: 150-170 g.

Part B: Saponification to this compound

  • Setup: In the 2 L flask, add the crude ethyl ester from Part A.

  • Hydrolysis: Add ethanol (500 mL) and a solution of sodium hydroxide (50 g, 1.25 mol) in deionized water (500 mL).

  • Reaction: Heat the mixture to reflux (~80-85 °C) for 2-4 hours. The reaction is complete when the solid has fully dissolved and TLC/HPLC analysis shows the absence of the starting ester.

  • Solvent Removal & Dilution: Cool the reaction mixture and remove the ethanol via rotary evaporation or distillation. Dilute the remaining aqueous solution with 1 L of deionized water.

  • Purification (Optional): If the starting materials were impure, perform a basic wash. Extract the aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to acidify the solution to pH 1-2. The target carboxylic acid will precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 400 mL) to remove all salts (test final wash with AgNO₃ for chloride ions if needed).

  • Final Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Results
  • Final Yield: 115-135 g (69-81% over two steps)

  • Appearance: Off-white to light tan crystalline solid

  • Purity (HPLC): >98%

Visualization of Synthesis and Workflow

Overall Reaction Scheme

Caption: Figure 1: Overall Reaction Scheme

Process Workflow Diagram

G Figure 2: Scale-Up Process Workflow reagent_charge Charge Reagents: - 4-Chlorophenylhydrazine HCl - Ethyl 2-oxocyclohexanecarboxylate - Ethanol hydrazone_form Heat to Reflux (1 hr) Hydrazone Formation reagent_charge->hydrazone_form solvent_distill Distill Ethanol hydrazone_form->solvent_distill ppa_add Cool & Add PPA solvent_distill->ppa_add cyclization Heat to 100°C (2-3 hrs) Fischer Cyclization ppa_add->cyclization quench Cool & Quench on Ice-Water cyclization->quench filter_ester Filter & Wash Crude Ester quench->filter_ester dry_ester Dry Intermediate Ester filter_ester->dry_ester saponification Charge Ester, NaOH, EtOH, H₂O Heat to Reflux (2-4 hrs) dry_ester->saponification acidification Solvent Removal Acidify with HCl to pH 1-2 saponification->acidification filter_acid Filter & Wash Final Product acidification->filter_acid final_dry Dry Final Product filter_acid->final_dry

Caption: Figure 2: Scale-Up Process Workflow

Process Safety and Scale-Up Considerations

  • Hazard Analysis: 4-chlorophenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care using appropriate engineering controls (fume hood) and PPE (gloves, safety glasses, lab coat). Polyphosphoric acid is highly corrosive and reacts violently with water; handle with caution. Concentrated acids and bases are corrosive.

  • Thermal Safety: The quenching of the PPA reaction mixture is highly exothermic and can cause violent boiling if not done slowly and with adequate cooling. The acidification step to precipitate the final product is also exothermic. Always add acid to water/solution slowly.

  • Off-Gassing: The Fischer indole synthesis eliminates ammonia, a corrosive and toxic gas. Ensure adequate ventilation.

  • Material Handling: On a larger scale, manual pouring of viscous PPA or quenching large volumes can be hazardous. Consider using a peristaltic pump for controlled additions or designing a quench vessel with a bottom outlet valve.

Analytical Characterization

To ensure the final product meets quality specifications, the following analytical tests should be performed.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

    • ¹H NMR: Expect signals for the aromatic protons, the NH proton of the indole, and the aliphatic protons of the tetrahydro-ring system, along with the carboxylic acid proton (broad singlet, >10 ppm).

    • ¹³C NMR: Expect signals corresponding to the 13 unique carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight. For C₁₃H₁₂ClNO₂, the expected monoisotopic mass is approximately 249.06 g/mol .[10]

  • Melting Point: Compare the observed melting point with literature values to assess purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step A Incomplete reaction; insufficient heating or time.Increase reaction time or temperature slightly (up to 110°C). Confirm completion with TLC/HPLC before quenching.
Degradation of starting material or product.Ensure the temperature does not significantly exceed 110°C. Minimize reaction time once complete.
Incomplete Saponification Insufficient base or reaction time.Add more NaOH or increase reflux time. Monitor by TLC/HPLC until no starting ester is observed.
Poor solubility of the ester.Add a co-solvent like THF if the ester does not dissolve well in the EtOH/water mixture.
Product is Oily/Gummy Presence of impurities.During workup, ensure thorough washing. Consider an additional recrystallization step from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Final Product Purity is Low Incomplete removal of PPA or salts.Wash the filter cake more extensively during both isolation steps. Check the pH of the wash filtrate.
Side reactions during cyclization.Adhere strictly to the recommended reaction temperature to minimize the formation of isomeric byproducts.

References

Application Notes & Protocols: Derivatization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Tetrahydrocarbazoles (THCs) represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic modification of the carboxylic acid moiety of this specific scaffold allows for the generation of diverse chemical libraries, enabling robust structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for amide bond formation, a cornerstone reaction in drug discovery, and subsequent high-throughput screening using established bioassays for cytotoxicity and antimicrobial efficacy.[4] The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure technical accuracy and practical applicability.

Introduction: The Strategic Value of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole core is a prominent structural motif found in numerous pharmacologically active natural products and synthetic compounds.[1] Its rigid, tricyclic framework provides a unique three-dimensional architecture for interacting with biological targets. The specific starting material, this compound (CAS No. 91725-83-0), offers several strategic advantages for drug discovery programs.[5] The chlorine atom at the 6-position can influence metabolic stability and binding affinity through halogen bonding, while the carboxylic acid at the 1-position serves as a versatile chemical handle for derivatization.

The primary goal of derivatizing this scaffold is to systematically explore the chemical space around the core structure. By converting the carboxylic acid into a library of amides, esters, or other functional groups, researchers can fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications directly impact a compound's pharmacokinetic (ADME) and pharmacodynamic (PD) profiles, ultimately guiding the discovery of potent and selective therapeutic agents.[4]

Derivatization Strategy: Amide Library Synthesis

The formation of an amide bond from a carboxylic acid and an amine is one of the most robust and frequently used reactions in medicinal chemistry.[4][6] This is due to the vast commercial availability of diverse primary and secondary amines, allowing for the rapid generation of a large library of analogs from a single carboxylic acid precursor.

Principle of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[7] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent" that activates the carboxyl group, making it highly susceptible to nucleophilic attack by the amine.[4][8] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[6][7][8]

General Workflow for Derivatization

The overall process involves activating the core carboxylic acid, coupling it with a diverse set of amines, and purifying the resulting amide products for biological evaluation.

G cluster_prep Phase 1: Synthesis cluster_purify Phase 2: Work-up & Purification cluster_assay Phase 3: Bioassay A Start: 6-Chloro-THC- 1-carboxylic acid B Dissolve in Anhydrous DMF A->B C Add Coupling Reagents (e.g., EDC, HOBt) B->C D Carboxylic Acid Activation (Stir 30 min @ RT) C->D E Add Amine (R-NH2) (From Amine Library) D->E F Amide Coupling Reaction (Stir 4-12h @ RT) E->F G Reaction Quench & Aqueous Work-up F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Filter & Concentrate H->I J Purify via Flash Column Chromatography I->J K Final Product: Amide Derivative J->K L Confirm Structure & Purity (LC-MS, NMR) K->L M Prepare Stock Solutions (DMSO) L->M N Perform Bioassays (e.g., MTT, MIC) M->N O Data Analysis (IC50/MIC) N->O

Figure 1. High-level workflow for amide library synthesis and bioassay screening.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for coupling this compound with a representative primary amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes.[7] Successful activation results in the formation of a highly reactive O-acylisourea intermediate.[8]

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by DIPEA (2.0 equivalents) to act as a non-nucleophilic base.

  • Reaction: Allow the reaction to stir at room temperature for 4 to 12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[7] This washing sequence removes unreacted amine, residual acid, and water-soluble byproducts.

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and LC-MS.

Bioassay Protocols for Screening Derivatives

Based on the known pharmacological profile of carbazole derivatives, primary screening assays should focus on anticancer and antimicrobial activities.[2][9][10]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is widely used for screening potential anticancer compounds.[12] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized carbazole derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Synthesized carbazole derivatives (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16]

Objective: To determine the MIC of the synthesized carbazole derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Bacterial/Fungal strains

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

  • Sterile 96-well round-bottom microtiter plates[17]

  • Synthesized carbazole derivatives (dissolved in DMSO)

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[17] In the first column, add 100 µL of the test compound solution (prepared at 2x the highest desired concentration).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10.[17] Discard 100 µL from column 10.[17] This creates a range of decreasing compound concentrations. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[14][17]

  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).[17]

  • Inoculation: Inoculate wells in columns 1 through 11 with the standardized inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[14][16] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Data Presentation and Interpretation

Systematic organization of screening data is critical for establishing SAR. Results should be compiled into clear, comparative tables.

Table 1. Hypothetical Screening Data for Amide Derivatives

Compound IDR-Group (from Amine)Cytotoxicity IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
THC-COOH -H (Starting Material)> 100> 128
THC-Am-01 Benzyl15.232
THC-Am-02 4-Fluorobenzyl8.516
THC-Am-03 Cyclohexyl45.864
THC-Am-04 Morpholinoethyl> 1008
Doxorubicin (Positive Control)0.8N/A
Vancomycin (Positive Control)N/A1

From this hypothetical data, one might infer that aromatic substituents (THC-Am-01, -02) are favorable for cytotoxicity, with electron-withdrawing groups potentially enhancing potency. Conversely, a polar, basic substituent (THC-Am-04) appears to abolish cytotoxicity while improving antibacterial activity. This type of analysis guides the next round of synthesis.

Mechanistic Insights: Potential Biological Targets

Carbazole derivatives are known to interact with a multitude of biological targets. One common mechanism for anticancer activity involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression and survival signaling pathways.[1] A potential, hypothetical mechanism of action could involve the inhibition of a kinase like Akt within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10]

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Prolif Cell Proliferation & Survival mTORC1->Prolif THC_Deriv Carbazole Derivative THC_Deriv->Akt Inhibition

Figure 2. Hypothetical pathway showing inhibition of Akt by a carbazole derivative.

Conclusion

The derivatization of the this compound scaffold via amide coupling is a powerful and efficient strategy for generating novel chemical entities for drug discovery. The protocols detailed in this application note provide a robust framework for synthesis and primary biological screening. By systematically modifying the R-group of the amide and evaluating the derivatives in well-established cytotoxicity and antimicrobial assays, researchers can effectively navigate the chemical space to identify lead compounds with promising therapeutic potential.

References

Troubleshooting & Optimization

improving the yield of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and reproducible methods in pharmaceutical research, this Technical Support Center provides an in-depth guide to optimizing the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This valuable intermediate is crucial in the development of various therapeutic agents. Our guide, designed for researchers and drug development professionals, moves beyond simple protocols to explain the fundamental principles governing the reaction, enabling you to troubleshoot effectively and significantly improve your yield and purity.

The Fischer Indole Synthesis: The Cornerstone of Carbazole Construction

The most prevalent and classical method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[1] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a complex rearrangement to form the indole ring system.[1][2] In the context of our target molecule, the synthesis begins with the reaction of 4-chlorophenylhydrazine and a cyclohexanone derivative bearing a carboxylic acid (or its ester equivalent) at the alpha position.

The reaction proceeds through several key mechanistic steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 4-chlorophenylhydrazine with the ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[4] Protonation of the ene-hydrazine facilitates a[3][3]-sigmatropic rearrangement, forming a new carbon-carbon bond and a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the stable indole ring of the final carbazole product.[1]

Caption: A simplified overview of the key stages in the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of this synthesis? The three most critical parameters are the choice of acid catalyst, reaction temperature, and the purity of the starting materials, particularly the 4-chlorophenylhydrazine. The reaction is highly sensitive to these conditions, and small variations can lead to significant differences in yield and the formation of side products.[3]

Q2: Which acid catalyst is most effective for this synthesis? The choice of acid is crucial and substrate-dependent.[2][5] Brønsted acids like acetic acid, sulfuric acid, or polyphosphoric acid (PPA) are commonly used.[1] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[1][5] For substrates with electron-withdrawing groups like the chloro-substituent, stronger acids or higher temperatures may be required to drive the reaction to completion.[3][5] However, overly harsh conditions can promote degradation. Empirical optimization is often necessary.

Q3: Why is the purity of 4-chlorophenylhydrazine so important? Phenylhydrazines are prone to oxidation and degradation, often appearing as dark, oily substances. Impurities can inhibit the reaction or lead to the formation of tarry byproducts that complicate purification and lower the yield.[3] It is highly recommended to use freshly purified phenylhydrazine or a high-purity commercial grade.

Q4: What is a realistic yield expectation for this reaction? Yields are highly dependent on the specific substrate, reaction scale, and optimization of conditions. Literature reports for similar tetrahydrocarbazole syntheses show a wide range of yields, from 30% to over 90%.[6][7] For this specific chlorinated carboxylic acid derivative, a yield in the range of 60-80% would be considered good after careful optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q5: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What should I do?

This is a common issue indicating that the reaction conditions are not sufficiently forcing to overcome the activation energy of the key rearrangement step.[3]

  • Probable Cause 1: Insufficient Acid Strength/Concentration. The electron-withdrawing nature of the chlorine atom on the phenylhydrazine ring can slow down the desired rearrangement.[3][5]

    • Solution: Consider switching from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA). Alternatively, a Lewis acid catalyst like ZnCl₂ can be more effective in promoting cyclization.[3][5]

  • Probable Cause 2: Low Reaction Temperature. The Fischer indole synthesis often requires significant thermal energy.

    • Solution: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction progress by Thin-Layer Chromatography (TLC). Be cautious, as excessive heat can lead to degradation. A good starting point is often refluxing in a solvent like acetic acid.[5]

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion Start Problem: Low or No Conversion CheckPurity Verify Purity of Starting Materials Start->CheckPurity IncreaseTemp Increase Temperature (e.g., Reflux) CheckPurity->IncreaseTemp Purity OK MonitorTLC Monitor by TLC IncreaseTemp->MonitorTLC ChangeCatalyst Switch to Stronger Acid (PPA, ZnCl2) MonitorTLC->ChangeCatalyst No Improvement Success Reaction Proceeds: Optimize & Purify MonitorTLC->Success Improvement Seen Failure Still No Reaction: Consider Alternative Route MonitorTLC->Failure No Improvement with Stronger Acid ChangeCatalyst->MonitorTLC Run New Reaction

Caption: A logical workflow for addressing incomplete reactions.

Q6: The reaction mixture has turned into a dark, intractable tar. What went wrong?

Tar formation is a clear sign of product or starting material degradation, typically caused by overly harsh reaction conditions.

  • Probable Cause 1: Excessive Temperature. High temperatures, especially for prolonged periods, can cause polymerization and decomposition of the sensitive intermediates.

    • Solution: Reduce the reaction temperature and monitor the reaction closely. The goal is to find the minimum temperature required for a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Probable Cause 2: Overly Aggressive Acid Catalyst. While strong acids can be necessary, they can also catalyze side reactions.

    • Solution: If using PPA or sulfuric acid, consider reducing the amount or switching to a milder system like refluxing glacial acetic acid.[5] Run small-scale optimization experiments to find the right balance.[3]

Q7: I've formed the product, but it's difficult to purify from the dark, oily byproducts. What is an effective purification strategy?

A complex reaction mixture is a common outcome. A multi-step purification approach is often required.

  • Step 1: Initial Work-up. After cooling the reaction, pour the mixture into a large volume of cold water or an ice-water mixture. The desired product, being a carboxylic acid, may precipitate or can be extracted.

  • Step 2: Acid-Base Extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with water to remove water-soluble impurities. Then, extract the desired carboxylic acid product into a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The neutral, non-acidic impurities will remain in the organic layer.

  • Step 3: Reprecipitation. Carefully re-acidify the basic aqueous layer with a strong acid (e.g., 1-2M HCl) until the solution is acidic (pH ~2-3). The purified carboxylic acid should precipitate out.

  • Step 4: Recrystallization. Collect the precipitated solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallizing from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Quantitative Data & Protocols

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
CatalystTypeTypical ConditionsAdvantagesDisadvantages
Glacial Acetic Acid BrønstedReflux (118°C)Mild, acts as solvent and catalystMay be too weak for deactivated substrates
Polyphosphoric Acid (PPA) Brønsted80-120°CStrong dehydrating agent, very effectiveCan be viscous and difficult to handle; may cause charring if overheated
Sulfuric Acid (H₂SO₄) BrønstedDiluted in EtOH/MeOH, RefluxStrong acid, readily availableCan cause significant side reactions and sulfonation
Zinc Chloride (ZnCl₂) Lewis120-170°C, often neat or in a high-boiling solventEffective for difficult cyclizationsRequires higher temperatures; can be hygroscopic
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Glacial Acetic Acid

  • Ethanol (for hydrolysis)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Fischer Indole Synthesis (Ester Formation)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-oxocyclohexane-1-carboxylate (1.1 eq).

  • Add glacial acetic acid to serve as both the solvent and catalyst (approx. 5-10 mL per gram of hydrazine).[8]

  • Heat the mixture to reflux (approx. 118-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-water, which should cause the crude ester product to precipitate.

  • Collect the crude solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and air dry. This crude ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can be carried forward or purified by recrystallization from ethanol.

Part B: Saponification (Hydrolysis to Carboxylic Acid)

  • Dissolve the crude ester from Part A in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 3N NaOH) to the flask.[9]

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and perform a wash with ethyl acetate to remove any non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Troubleshooting the Purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (MW: 249.7 g/mol , Formula: C₁₃H₁₂ClNO₂)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The unique bifunctional nature of this molecule—possessing both an acidic carboxylic acid group and a weakly basic indole nitrogen—presents specific challenges and opportunities for purification. This document provides in-depth, field-proven troubleshooting advice and protocols to help you achieve high purity and yield.

Section 1: Core Purification Strategies

Before troubleshooting, it's essential to apply the correct purification strategy from the outset. The presence of the carboxylic acid is the most significant handle for a highly effective and scalable initial purification.

1.1 Acid-Base Extraction: A Powerful First Step

Expert Insight: The most efficient initial clean-up leverages the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a mild base, it can be selectively extracted into an aqueous layer, leaving behind neutral or basic impurities in the organic phase. This is far more effective for gross purification than relying solely on chromatography for a crude reaction mixture.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this extraction 2-3 times, collecting the aqueous layers each time.

    • Causality: NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but generally not strong enough to interact with the much less acidic N-H of the carbazole ring (pKa ~17).

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (EtOAc or DCM) to remove any remaining neutral impurities that may have been carried over.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise with stirring. The target compound will precipitate out as the pH drops below ~4.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvents.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in EtOAc Impurities Neutral/Basic Impurities (e.g., Starting Materials, Byproducts) Crude->Impurities Wash with NaHCO₃ (aq) Salt Sodium Carboxylate Salt (Soluble) Crude->Salt Product Extracts Precipitate Pure Carboxylic Acid (Insoluble) Salt->Precipitate Acidify with HCl Isolate Pure Product Precipitate->Isolate Filter & Dry

Caption: Workflow for purification via acid-base extraction.

1.2 Recrystallization: Achieving High Purity

Expert Insight: Recrystallization is an excellent final polishing step to remove minor, structurally similar impurities and obtain a highly crystalline product with a sharp melting point.[3] The key is selecting an appropriate solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of your product in various solvents (see Table 1). Good single-solvent candidates include ethanol, isopropanol, and acetone.[4] A binary system like Ethanol/Water or Ethyl Acetate/Hexane is often effective.

  • Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Solvent SystemBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting point for carbazole derivatives.[4]
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility profile.[4]
Ethyl Acetate / Hexane 77 / 69Mid-Polar / Non-PolarA versatile binary system. Dissolve in hot EtOAc, add hot hexane dropwise until solution becomes faintly turbid, then cool.
Methanol / Water 65 / 100Polar ProticDissolve in hot methanol, add water dropwise until turbidity appears, then cool.

Table 1: Common recrystallization solvents for carbazole derivatives.

Section 2: Troubleshooting Guide (Q&A)

Problem 1: My final product is an oil and won't crystallize. What should I do?

  • Probable Cause 1: Residual Solvent. Even small amounts of solvent can act as an impurity and inhibit crystallization.

    • Solution: Ensure the oil is dried under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), to remove all volatile residues.

  • Probable Cause 2: Presence of Impurities. Oiling out is common when the product's purity is insufficient. The impurities disrupt the formation of a stable crystal lattice.

    • Solution 1: Trituration. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). Vigorously stir or scratch the flask with a glass rod. This can wash away impurities and induce nucleation.

    • Solution 2: Re-purify. If trituration fails, the product is likely too impure. Re-subject the material to the purification workflows described in Section 1. An acid-base extraction followed by an attempt at recrystallization is a robust approach.

    • Solution 3: Seeding. If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution or oil. This provides a template for crystal growth.

Problem 2: My product shows significant peak tailing on TLC and column chromatography. How can I fix this?

  • Probable Cause: This is a classic sign of strong interaction between the acidic carboxylic acid group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This leads to slow, uneven elution.

    • Solution: Mobile Phase Modification. The most effective solution is to suppress the ionization of your compound's carboxylic acid. Add a small amount of a volatile acid to your eluent system.

      • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., a hexane/ethyl acetate mixture).

      • Causality: The added acid provides a proton-rich environment, keeping your compound in its neutral, protonated state (R-COOH) rather than the anionic carboxylate (R-COO⁻). The neutral form has a much weaker interaction with the silica surface, resulting in symmetrical spots/peaks and improved separation.

Problem 3: After chromatography, my yield is very low. What are the likely causes?

  • Probable Cause 1: Irreversible Adsorption. If you did not modify the mobile phase as described above, a significant portion of your acidic product may have irreversibly bound to the silica gel, leading to material loss.[3]

    • Solution: Always use an acidic modifier in your eluent for this compound. If you suspect material is stuck on the column, you can try flushing the column with a highly polar, acidic mixture (e.g., 10% Methanol in DCM with 1% acetic acid), but this will often co-elute other polar impurities.

  • Probable Cause 2: Co-elution with Impurities. If the separation was poor, you may have discarded mixed fractions that contained a substantial amount of your product.

    • Solution: Optimize your chromatography conditions on TLC first. Use a shallow solvent gradient during the column run to improve resolution between closely eluting spots.[3]

Problem 4: NMR analysis shows persistent impurities even after recrystallization. What's the next step?

  • Probable Cause: The impurities are structurally very similar to your product (e.g., isomers, or precursors) and have nearly identical solubility profiles, causing them to co-crystallize. Isomeric impurities are a known issue in carbazole synthesis.[3][5]

    • Solution 1: Repeat Recrystallization. Sometimes a second or even third recrystallization from a different solvent system can successfully remove the stubborn impurity.

    • Solution 2: Column Chromatography. This is the next logical step. Carefully run column chromatography using the modified mobile phase discussed in Problem 2 to separate the components.

    • Solution 3: Preparative HPLC. For achieving the highest levels of purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the gold standard and can often separate challenging isomeric impurities.[3]

G start Crude Product ab_extraction Acid-Base Extraction start->ab_extraction recrystallize1 Recrystallization ab_extraction->recrystallize1 check_purity1 Check Purity (TLC, NMR) recrystallize1->check_purity1 end_product Pure Product check_purity1->end_product Purity OK chromatography Column Chromatography (with acidic modifier) check_purity1->chromatography Impure check_purity2 Check Purity chromatography->check_purity2 check_purity2->end_product Still Impure (Consider Prep-HPLC) recrystallize2 Final Recrystallization check_purity2->recrystallize2 Purity OK recrystallize2->end_product

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and optimization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure your experimental success.

I. Synthesis Overview: The Fischer Indole Approach

The most common and effective method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of (6-chlorophenyl)hydrazine with 2-oxocyclohexane-1-carboxylic acid, followed by an intramolecular cyclization.

The general reaction scheme is as follows:

(6-chlorophenyl)hydrazine + 2-oxocyclohexane-1-carboxylic acid --(Acid Catalyst)--> this compound

While the reaction appears straightforward, achieving high yield and purity requires careful control over several parameters. This guide will address common challenges and provide strategies for optimization.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded (6-chlorophenyl)hydrazine. 2. Insufficiently acidic catalyst or incorrect catalyst choice. 3. Reaction temperature is too low. 4. Inefficient removal of water byproduct.1. Use freshly sourced or purified (6-chlorophenyl)hydrazine. Verify its purity by melting point or TLC. 2. Switch to a stronger acid catalyst like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). Ensure the catalyst is not hydrated. 3. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC. 4. If using a solvent, consider one that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Formation of Multiple Byproducts (Impure Reaction Mixture) 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The intermediate hydrazone is unstable under the reaction conditions. 3. Oxidative degradation of the product or starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Consider a two-step procedure: first, form the hydrazone at a lower temperature, isolate it, and then proceed with the cyclization at a higher temperature. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the work-up solvents. 2. The product co-precipitates with impurities. 3. Formation of an emulsion during aqueous work-up.1. Minimize the volume of the crystallization solvent. Perform crystallization at a lower temperature. 2. Recrystallize the crude product from a different solvent system. Consider column chromatography if recrystallization is ineffective. 3. Add a small amount of a saturated brine solution to break the emulsion.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction time or temperature. 3. Inefficient mixing in larger scale reactions.1. Standardize the source and purity of all reagents. 2. Use a temperature-controlled reaction setup and monitor the reaction to completion by TLC/HPLC to ensure consistent endpoints. 3. Ensure adequate stirring, especially for heterogeneous mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

While various Brønsted and Lewis acids can catalyze the Fischer indole synthesis, trifluoroacetic acid (TFA) is often a good starting point for this specific transformation. It is a strong acid that can facilitate both the hydrazone formation and the subsequent cyclization. Polyphosphoric acid (PPA) can also be effective, particularly for driving the reaction to completion at elevated temperatures. The choice of catalyst may require some empirical optimization for your specific setup.

Q2: How do I choose the right solvent?

The choice of solvent is critical. For reactions run at higher temperatures, toluene is a common choice as it allows for the azeotropic removal of water, which drives the reaction forward. Acetic acid is another option that can act as both a solvent and a catalyst. For lower temperature reactions, or for the initial hydrazone formation step, ethanol or methanol can be used. The polarity of the solvent can influence the reaction rate and selectivity, so it is a key parameter to screen during optimization.

Q3: What is the ideal reaction temperature and time?

The optimal temperature and time are interdependent. A common starting point is to heat the reaction mixture at 80-100°C and monitor its progress over several hours. If the reaction is sluggish, the temperature can be increased. However, be aware that higher temperatures can lead to the formation of byproducts. It is crucial to monitor the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) to determine the point of maximum product formation before significant degradation occurs.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The starting materials, intermediate hydrazone, and the final product should have distinct Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: What are the key safety precautions for this synthesis?

  • (6-chlorophenyl)hydrazine: Hydrazine derivatives are toxic and potential carcinogens. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Strong acids like TFA and PPA are corrosive. Handle them with care and appropriate PPE.

  • Reaction Heating: Ensure proper temperature control to avoid runaway reactions.

IV. Experimental Workflow and Visualization

A. General Experimental Protocol
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine (6-chlorophenyl)hydrazine (1.0 eq) and 2-oxocyclohexane-1-carboxylic acid (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene or acetic acid) and the acid catalyst (e.g., TFA, 0.1-0.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a non-polar solvent, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

B. Visualization of the Optimization Workflow

OptimizationWorkflow cluster_prep Preparation cluster_screening Parameter Screening cluster_optimization Fine-Tuning cluster_analysis Analysis & Finalization start Define Synthesis Goals (Yield, Purity) catalyst Catalyst Screening (TFA, PPA, etc.) start->catalyst Initial Trials solvent Solvent Screening (Toluene, Acetic Acid, etc.) catalyst->solvent temp Temperature Screening (80-120°C) solvent->temp ratio Molar Ratio Optimization (Reactants, Catalyst) temp->ratio Best Conditions time Reaction Time Optimization ratio->time analysis Analyze Results (Yield, Purity by HPLC) time->analysis protocol Finalize Optimized Protocol analysis->protocol Optimal Results

Caption: A workflow diagram for the systematic optimization of the synthesis.

C. Troubleshooting Decision Tree

TroubleshootingTree start Low Yield or Incomplete Reaction? check_sm Check Starting Material Purity (TLC, MP) start->check_sm sm_ok Purity OK? check_sm->sm_ok sm_bad Purify or Replace Starting Materials sm_ok->sm_bad No check_cond Review Reaction Conditions sm_ok->check_cond Yes byproducts Significant Byproducts? check_cond->byproducts temp_low Increase Temperature (in 10°C increments) catalyst_issue Increase Catalyst Loading or Use Stronger Acid (e.g., PPA) temp_low->catalyst_issue byproducts->temp_low No temp_high Lower Temperature & Increase Reaction Time byproducts->temp_high Yes two_step Consider Two-Step: Hydrazone Formation then Cyclization temp_high->two_step

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • Humphries, J. E., & Miller, J. A. (Year). Fischer Indole Synthesis. In Organic Reactions. John Wiley & Sons, Inc. (A foundational text on the mechanism and scope of the Fischer indole synthesis). --INVALID-LINK--

  • Sigma-Aldrich. Trifluoroacetic Acid. (Provides safety and handling information for a key catalyst). --INVALID-LINK--

  • PubChem. This compound. (Provides chemical properties and identifiers for the target compound). --INVALID-LINK--

Technical Support Center: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to enhance the yield, purity, and success of your experiments.

I. Overview of the Synthetic Strategy

The most prevalent and industrially scalable method for constructing the this compound scaffold is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ or in a preceding step from 4-chlorophenylhydrazine and a suitable cyclohexanone derivative.

A common starting material for the cyclohexanone component is an ester of 2-oxocyclohexanecarboxylic acid. The ester is used to protect the carboxylic acid functionality, which can interfere with the reaction and is prone to decarboxylation under the harsh acidic and thermal conditions of the synthesis. The synthesis can also be initiated via the Japp-Klingemann reaction to produce the necessary hydrazone intermediate from a β-keto-ester and a diazonium salt.

II. Reaction Mechanism and Formation of Side Products

Understanding the reaction mechanism is crucial for diagnosing and mitigating the formation of unwanted byproducts. The following diagram illustrates the desired reaction pathway and the branching points that lead to common impurities.

Fischer_Indole_Synthesis Reactants 4-Chlorophenylhydrazine + Ethyl 2-oxocyclohexanecarboxylate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Enamine_A Enamine A (More Substituted) Hydrazone->Enamine_A Tautomerization Enamine_B Enamine B (Less Substituted) Hydrazone->Enamine_B NN_Cleavage Side Product: N-N Bond Cleavage (e.g., 4-Chloroaniline) Hydrazone->NN_Cleavage Strong Acid, High Temp Sigmatropic_A [3,3]-Sigmatropic Rearrangement Enamine_A->Sigmatropic_A Sigmatropic_B [3,3]-Sigmatropic Rearrangement Enamine_B->Sigmatropic_B Cyclization_A Cyclization & Aromatization Sigmatropic_A->Cyclization_A Cyclization_B Cyclization & Aromatization Sigmatropic_B->Cyclization_B Desired_Ester Desired Product (Ester) 6-Chloro-1-carbethoxy- 2,3,4,9-tetrahydro-1H-carbazole Cyclization_A->Desired_Ester Regioisomer_Ester Side Product: Regioisomeric Ester (3-carbethoxy) Cyclization_B->Regioisomer_Ester Decarboxylation Side Product: Decarboxylated Product 6-Chloro-2,3,4,9-tetrahydro- 1H-carbazole Desired_Ester->Decarboxylation Heat, Acid Hydrolysis Saponification Desired_Ester->Hydrolysis Final_Product Final Product: 6-Chloro-2,3,4,9-tetrahydro-1H- carbazole-1-carboxylic acid Hydrolysis->Final_Product Final_Product->Decarboxylation Heat, Acid

Caption: Synthetic pathway and side product formation.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My overall yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted issue that can stem from several factors. Let's break down the potential causes:

  • Incomplete Reaction: The Fischer indole synthesis often requires forcing conditions to drive the reaction to completion. If you are recovering significant amounts of the hydrazone intermediate or starting materials, consider the following adjustments:

    • Increase Acid Catalyst Concentration: The reaction is acid-catalyzed. Switching from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or using a Lewis acid such as zinc chloride can enhance the rate of cyclization.

    • Elevate Reaction Temperature: The-sigmatropic rearrangement has a significant activation energy barrier. Gradually increasing the reaction temperature while monitoring the reaction progress by TLC can improve conversion.

    • Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate and impede the reaction. Use dry solvents and glassware.

  • N-N Bond Cleavage: This is a common side reaction, particularly under harsh acidic conditions, leading to the formation of 4-chloroaniline and other degradation products.

    • Mitigation: Employ the mildest possible acidic conditions that still afford a reasonable reaction rate. Sometimes, a higher reaction temperature with a weaker acid is preferable to a lower temperature with a very strong acid.

  • Product Degradation: The desired carbazole product can be sensitive to prolonged exposure to strong acids and high temperatures, leading to polymerization or other decomposition pathways.

    • Mitigation: Monitor the reaction closely using TLC. Once the starting material is consumed and the product is formed, work up the reaction promptly. Avoid unnecessarily long reaction times.

Issue 2: Presence of Significant Impurities

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I minimize them?

A: The primary impurities are typically the regioisomeric product and the decarboxylated product.

  • Side Product 1: The Regioisomeric 3-Carboxylic Acid

    • Formation: When using a 2-substituted cyclohexanone, tautomerization of the hydrazone intermediate can produce two different enamines. This leads to the formation of two possible regioisomers of the final product.

    • Control & Mitigation:

      • Choice of Acid Catalyst: The regioselectivity can be influenced by the acid catalyst. Weaker acids often favor the kinetic product, while stronger acids may lead to the thermodynamic product. Experimenting with different acids (e.g., acetic acid vs. sulfuric acid vs. PPA) can alter the isomer ratio.

      • Temperature Control: Reaction temperature can also affect the isomer ratio. Lower temperatures may favor the formation of one isomer over the other.

  • Side Product 2: The Decarboxylated Product (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole)

    • Formation: The carboxylic acid group (or the ester precursor) can be lost as carbon dioxide under the acidic and high-temperature conditions of the reaction. This is a particularly prevalent side reaction.

    • Control & Mitigation:

      • Use an Ester Protecting Group: Synthesizing the ethyl or methyl ester of the final product first is highly recommended. Esters are generally more stable to decarboxylation than the free carboxylic acid. The ester can then be saponified in a separate, milder step.

      • Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. The extent of decarboxylation is often directly proportional to the harshness of the conditions.

Issue 3: Difficulty with Product Isolation and Purification

Q: My final product is difficult to crystallize and purify. What techniques are most effective?

A:

  • Initial Work-up: After quenching the reaction, a thorough extraction is necessary to remove the acid catalyst and highly polar byproducts.

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from its regioisomer and the non-polar decarboxylated byproduct. A gradient elution system using hexanes and ethyl acetate is a good starting point.

  • Crystallization:

    • If chromatography yields an oil or an impure solid, recrystallization can be effective. A solvent system of ethanol/water or ethyl acetate/hexanes is often successful.

    • It is crucial to remove the decarboxylated byproduct as much as possible before attempting crystallization, as it can sometimes co-crystallize with the desired product.

IV. Frequently Asked Questions (FAQs)

Q1: Is it better to form the hydrazone in situ or in a separate step? A1: For many substrates, forming the hydrazone in situ is more efficient as it avoids an additional isolation step. However, some hydrazones are unstable and may decompose if not immediately subjected to cyclization conditions. If you suspect your hydrazone is unstable, the in situ approach is preferable. If the hydrazone is a stable, crystalline solid, isolating and purifying it before the cyclization step can lead to a cleaner final reaction.

Q2: What is the role of the chloro-substituent on the phenylhydrazine? A2: The electron-withdrawing nature of the chlorine atom at the 4-position of the phenylhydrazine ring generally disfavors the undesired N-N bond cleavage, which can be a significant issue with electron-donating groups. However, it can also slightly deactivate the ring, potentially requiring slightly more forcing conditions for the cyclization compared to an unsubstituted phenylhydrazine.

Q3: Can I perform the reaction without protecting the carboxylic acid? A3: While it is possible, it is not recommended. Direct use of 2-oxocyclohexanecarboxylic acid often leads to low yields due to significant decarboxylation under the reaction conditions. Using an ester, such as ethyl 2-oxocyclohexanecarboxylate, provides a more stable substrate for the Fischer cyclization.

Q4: What analytical techniques are best for characterizing the product and identifying impurities? A4: A combination of techniques is ideal:

  • TLC: For routine reaction monitoring.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying major impurities like the regioisomer and the decarboxylated product.

  • LC-MS: Excellent for confirming the molecular weight of the product and detecting trace impurities. It can also be used to differentiate between the desired product and its regioisomer.

  • HPLC: For assessing the final purity of the compound.

V. Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethyl 2-oxocyclohexanecarboxylate

  • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and ethyl 2-oxocyclohexanecarboxylate (1.1 equivalents).

  • Add glacial acetic acid to serve as both the solvent and the acid catalyst. Alternatively, for a stronger acid, PPA can be used.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the acid used) and monitor the progress by TLC.

  • Once the reaction is complete (usually 2-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the desired ester.

Protocol 2: Saponification to this compound

Materials:

  • Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide solution

  • 1M Hydrochloric Acid

Procedure:

  • Dissolve the purified ester from Protocol 1 in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid.

  • The carboxylic acid product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

VI. Quantitative Data Summary

Side ProductTypical Formation ConditionsRecommended Analytical MethodMitigation Strategy
Regioisomeric 3-Carboxylic Acid Use of 2-substituted cyclohexanoneNMR, LC-MSOptimize acid catalyst and temperature
Decarboxylated Product High temperature, strong acidNMR, GC-MSUse of ester protecting group, moderate conditions
4-Chloroaniline Harsh acidic conditions, high temperatureGC-MS, LC-MSUse milder acid catalyst, control temperature
Unreacted Hydrazone Insufficient acid, low temperature, short reaction timeTLC, LC-MSIncrease acid strength/temperature, longer reaction time

VII. References

  • Smolecule. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. Available from: --INVALID-LINK--

  • Wikipedia. Fischer indole synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Frontiers. Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction. RSC Publishing. Available from: --INVALID-LINK--

  • Synlett. An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Georg Thieme Verlag Stuttgart. Available from: --INVALID-LINK--

  • ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Available from: --INVALID-LINK--

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. NIH. Available from: --INVALID-LINK--

  • Alfa Chemistry. Fischer Indole Synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: --INVALID-LINK--

  • Zeitschrift für Naturforschung. Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Available from: --INVALID-LINK--

  • Wikipedia. Japp–Klingemann reaction. Available from: --INVALID-LINK--

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: --INVALID-LINK--

  • ResearchGate. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Decarboxylation. Available from: --INVALID-LINK--

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Available from: --INVALID-LINK--

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. Available from: --INVALID-LINK--

  • Khan Academy. Decarboxylation. Available from: --INVALID-LINK--

  • ChemEurope. Japp-Klingemann reaction. Available from: --INVALID-LINK--

  • Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Available from: --INVALID-LINK--

  • ResearchGate. Japp-Klingemann hydrazone synthesis. Available from: --INVALID-LINK--

  • PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Institutes of Health. Available from: --INVALID-LINK--

  • NIST. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available from: --INVALID-LINK--

Technical Support Center: Recrystallization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Recrystallization, while a fundamental technique, presents unique challenges based on molecular structure. This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your purification protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the recrystallization of this specific carbazole derivative.

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: The ideal solvent must exhibit high solubility for the compound when hot and low solubility when cold.[1] For this compound, its structure provides key clues. The carboxylic acid moiety imparts polarity and hydrogen-bonding capability, suggesting solubility in polar solvents.[2][3] The chlorinated tetrahydrocarbazole core is larger and more aromatic, contributing lipophilicity.

Therefore, good starting points are polar protic solvents like ethanol and isopropanol , or polar aprotic solvents like acetone .[4][5] Often, a mixed-solvent system, such as methanol/water or ethanol/water, provides the ideal solubility gradient needed for effective crystallization.[2][6] A patent for a closely related carbazole derivative mentions successful recrystallization from acetone, followed by ethanol to remove occluded solvent, indicating both are strong candidates.[7]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly, especially with highly impure samples.[8]

Immediate Corrective Actions:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites and ordered crystal growth.

  • If oiling persists, consider a different solvent with a lower boiling point.[3]

Q3: My final crystals are still colored or appear impure. What is the cause and solution?

A3: This issue typically arises from two sources: co-precipitation of impurities that have similar solubility profiles or the presence of highly colored, minor impurities.[9]

Solutions:

  • Hot Filtration: If you observe insoluble material in your hot solution, perform a hot gravity filtration to remove it before cooling.

  • Activated Charcoal: For colored impurities, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. A slower cooling rate allows for more selective crystallization.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[9]

Q4: I have a very low yield after recrystallization. How can I improve it?

A4: Low recovery is one of the most common frustrations with recrystallization. The primary culprits are almost always procedural.

Key Factors and Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant portion of the compound will remain in the mother liquor.[8] Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.

  • Inadequate Cooling: Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[9]

  • Premature Crystallization: The product can crystallize in the funnel during hot filtration. Solution: Use a pre-heated funnel and receiving flask and perform the filtration as quickly as possible.[8]

  • Washing with Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[9]

Section 2: In-Depth Troubleshooting & Method Development

This section provides structured workflows for systematically addressing complex purification challenges.

Guide 1: Systematic Solvent Selection Protocol

Finding the optimal solvent is an empirical process. Use the following step-by-step method with very small amounts of your crude material.

Experimental Protocol:

  • Place ~20-30 mg of crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. Note if the compound dissolves easily (this solvent is unsuitable for single-solvent recrystallization).

  • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point, adding the minimum amount of solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Record your observations in a table like the one below.

Data Presentation: Solvent Screening Table

SolventSolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingNotes / Recommendation
EthanolLowHighGood, slow formationExcellent Candidate
AcetoneLowHighGood, faster formationExcellent Candidate [7]
MethanolMediumVery HighFair, may need anti-solventPotential for mixed-solvent system
WaterInsolubleInsolubleNoneGood as an anti-solvent
TolueneLowMediumPoor / Oiling OutNot recommended
HexaneInsolubleInsolubleNoneGood for washing crude solid
Guide 2: Managing "Oiling Out" and Poor Crystal Formation

Oiling out is a common problem that can be systematically resolved. The following workflow provides a logical decision-making process.

Mandatory Visualization: Oiling Out Troubleshooting Workflow

G start Oiling Out Observed reheat 1. Re-heat Solution Until Homogeneous start->reheat add_solvent 2. Add Small Amount of Hot Solvent (1-5% vol) reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool check Crystals Formed? slow_cool->check success Success: Collect Crystals check->success  Yes failure Failure: Consider New Solvent/ Solvent System check->failure  No G crude Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_filter 2. Hot Filter (Optional) to Remove Insolubles dissolve->hot_filter cool 3. Cool Slowly to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter 5. Collect Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals (Vacuum Oven) wash->dry pure Pure Crystalline Product dry->pure

References

Technical Support Center: Chiral Separation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantiomeric separation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This resource is designed for researchers, chromatographers, and drug development professionals to provide in-depth, practical guidance and troubleshooting solutions for this specific chiral separation challenge. The methodologies and advice presented herein are synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Challenge of Chiral Carboxylic Acids

This compound possesses a stereogenic center at the C1 position, resulting in two enantiomers. In pharmaceutical development, it is crucial to separate and evaluate individual enantiomers, as they can exhibit markedly different pharmacological and toxicological profiles.[1] The presence of both a carboxylic acid group and a secondary amine within the tetrahydrocarbazole structure presents a unique challenge for chiral recognition.

The primary challenge lies in controlling the ionization state of the molecule to achieve effective and repeatable interactions with the Chiral Stationary Phase (CSP).[2] This guide will focus on direct separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are the most powerful and widely used techniques for this purpose.[3][4]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this acidic compound?

A: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the most successful and versatile for a broad range of chiral compounds, including carboxylic acids.[2][5] Specifically, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) often provide excellent enantioselectivity.[6] Additionally, weak anion-exchange (AX) columns, such as those functionalized with quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX), are designed specifically for acidic compounds and can offer exceptional resolution by promoting ionic interactions.[7][8]

Q2: Why is a mobile phase additive, like Trifluoroacetic Acid (TFA), necessary?

A: For acidic analytes like this carbazole derivative, a strong acidic additive is crucial. Its primary function is to suppress the deprotonation of the analyte's carboxylic acid group.[9] When the analyte is in its neutral, protonated form, it engages in more consistent and effective chiral recognition interactions (like hydrogen bonding, π-π stacking, and steric hindrance) with the CSP. Without an additive, the ionized analyte can interact non-specifically with residual silanols on the silica support, leading to severe peak tailing and poor resolution.[3] 0.1% (v/v) TFA is a standard starting concentration for method development.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and is often preferred for its high efficiency, faster analysis times, and reduced organic solvent consumption.[10] For acidic compounds, the same principles apply: polysaccharide-based CSPs are highly effective. The mobile phase typically consists of supercritical CO2 with a polar co-solvent (modifier) like methanol or ethanol. An acidic additive is still required to ensure good peak shape.[7]

Q4: My resolution is poor (Rs < 1.5). What is the first parameter I should adjust?

A: The first and most impactful parameter to adjust is the mobile phase composition, specifically the type and concentration of the alcohol modifier (e.g., isopropanol vs. ethanol) in normal phase or the organic modifier in reversed-phase. The nature of the alcohol can significantly alter the selectivity (α) of the separation.[11] If adjusting the solvent doesn't suffice, the next parameter to investigate is temperature. Lowering the column temperature often enhances the enantioselectivity of polysaccharide-based CSPs.

Q5: Is it possible to scale this separation from an analytical method to a preparative one?

A: Yes, scaling up from an analytical (e.g., 4.6 mm ID column) to a preparative (e.g., >20 mm ID column) scale is a well-established process.[6] To maintain the separation quality, the linear velocity of the mobile phase must be kept constant, and the sample load must be scaled proportionally to the column's cross-sectional area. It is crucial to use a CSP with the same chemistry and particle size for both analytical and preparative columns to ensure a predictable transfer of the method.[12]

Method Development and Experimental Protocols

A systematic screening approach is the most efficient path to a successful chiral separation. The workflow below outlines a logical progression for developing a robust method.

Caption: Workflow for chiral method development.

Protocol 1: Recommended HPLC Screening Conditions

This protocol provides a robust starting point for separating the enantiomers of this compound.

1. Column Selection:

  • Primary Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H).

  • Secondary Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® Amylose-1, CHIRALPAK® AD-H).

2. Mobile Phase Systems (Normal Phase):

  • System A: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • System B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm and 280 nm

  • Sample Preparation: Dissolve sample in the mobile phase at a concentration of 1.0 mg/mL.

4. Evaluation:

  • Inject the racemic standard onto each column with each mobile phase system.

  • Identify the column/mobile phase combination that provides the best selectivity (α) and initial resolution (Rs). This will be the starting point for optimization.

Data Summary: Typical Starting Conditions
ParameterCondition 1 (Cellulose CSP)Condition 2 (Amylose CSP)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/IPA/TFA (80:20:0.1)Hexane/EtOH/TFA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Expected Outcome Good initial selectivity, potential for optimization.Alternative selectivity, may resolve if Condition 1 fails.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Caption: Troubleshooting decision tree for chiral HPLC.

Issue 1: My peaks are tailing severely, even with 0.1% TFA.

  • Question: Is the concentration of the acidic additive sufficient to suppress all secondary interactions?

    • Causality: The carbazole nitrogen can interact with acidic silanol groups on the silica surface if not properly shielded. While TFA primarily suppresses ionization of the analyte's carboxylic acid, it also protonates the silanols, reducing unwanted interactions. Insufficient TFA may not fully accomplish this.

    • Solution: Increase the TFA concentration incrementally to 0.15% or 0.2%. Observe if the peak symmetry (tailing factor) improves. Be mindful that excessive acid can alter retention and, in rare cases, harm the stationary phase (check manufacturer guidelines).

  • Question: Is the sample overloaded on the column?

    • Causality: Injecting too much mass onto the column saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, most commonly tailing.

    • Solution: Dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves significantly, column overload was the issue. Determine the maximum loading capacity for your column under these conditions.

Issue 2: I see some separation ("peak splitting"), but the resolution is very low (Rs < 1.0).

  • Question: Is the mobile phase composition optimal for selectivity?

    • Causality: Chiral recognition is highly sensitive to the solvent environment. The type of alcohol modifier (e.g., IPA vs. EtOH) and its concentration directly influence how the analyte interacts with the CSP. A slight change can dramatically enhance the subtle energy differences required for separation.

    • Solution:

      • Change Alcohol Type: If using IPA, switch to EtOH, and vice-versa. These alcohols have different hydrogen bonding properties that can unlock selectivity.

      • Optimize Concentration: Vary the alcohol percentage in small steps (e.g., from 20% to 15% or 25%). This alters the overall polarity and can significantly impact the selectivity factor (α).

  • Question: Is the temperature too high?

    • Causality: Chiral separations are often enthalpically driven. Lower temperatures can strengthen the transient diastereomeric complexes formed between the analyte and the CSP, thereby increasing selectivity.

    • Solution: Decrease the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Monitor the resolution. Note that lower temperatures will increase viscosity and backpressure, and may require a reduction in flow rate.

Issue 3: I am preparing for preparative scale-up, but my retention times are too long.

  • Question: Can the mobile phase strength be increased without sacrificing resolution?

    • Causality: Long retention times in preparative chromatography reduce throughput and consume large volumes of solvent. Increasing the percentage of the polar modifier (the "strong" solvent, e.g., IPA) will decrease the retention factor (k') and shorten the run time.

    • Solution: Carefully increase the alcohol percentage in your mobile phase. There is often a trade-off between retention time and resolution. Find the "sweet spot" that provides the shortest possible analysis time while maintaining a baseline resolution (Rs ≥ 1.5) suitable for purification.

References

Technical Support Center: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. We address common challenges, with a specific focus on impurity profiling and mitigation strategies inherent to the Fischer indole synthesis, the most prevalent route to this carbazole core.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis.

Q1: What is the primary synthetic route to this compound, and what are its main challenges?

The most fundamental and widely employed method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of (4-chlorophenyl)hydrazine with a suitable cyclic keto-acid, typically 2-oxocyclohexane-1-carboxylic acid or its alkyl ester.[1][2][3]

The primary challenge of the Fischer indole synthesis is its sensitivity to reaction parameters.[4] Variations in temperature, acid strength, and reaction time can significantly impact both the yield and the purity of the final product.[4] The reaction is prone to several side reactions, leading to a range of impurities that can be difficult to separate.

Q2: What are the most critical parameters to control to minimize impurity formation?

Controlling the following three parameters is essential for a successful and clean synthesis:

  • Acid Catalyst Selection and Concentration: The choice of acid catalyst, which can be a Brønsted acid (like H₂SO₄, polyphosphoric acid) or a Lewis acid (like ZnCl₂, BF₃), is critical.[2] Overly strong acidic conditions or high temperatures can lead to charring and the formation of degradation byproducts.

  • Temperature Control: The Fischer indole synthesis requires elevated temperatures for the key[3][3]-sigmatropic rearrangement and cyclization steps.[5] However, excessive heat can promote side reactions, including oxidation and polymerization, resulting in colored impurities. Precise and stable temperature control is paramount.

  • Reaction Atmosphere: The starting hydrazine and several intermediates are susceptible to aerial oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent the formation of highly colored oxidative impurities.

Q3: What are the typical impurities I should expect, and where do they come from?

Impurities can be broadly categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual (4-chlorophenyl)hydrazine and 2-oxocyclohexane-1-carboxylic acid.

    • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethanol, toluene).[6]

  • Reaction-Related Impurities:

    • Incompletely Cyclized Intermediates: The phenylhydrazone intermediate may persist if the reaction conditions are not optimal.[2]

    • Oxidative Byproducts: Result from the oxidation of the hydrazine or enamine intermediates, often leading to a dark-colored reaction mixture and product.

    • Regioisomers: While less common with the symmetric 2-oxocyclohexane-1-carboxylic acid, the use of substituted ketones in other Fischer syntheses can lead to isomeric products.[3]

    • Dimeric Impurities: Self-condensation or side reactions can lead to higher molecular weight impurities, such as spiro oxindole dimers, which have been observed in related carbazole syntheses.[7]

Q4: How can I effectively monitor the reaction to prevent byproduct formation?

Real-time reaction monitoring is crucial. A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Ideal for rapid, qualitative assessment of the consumption of starting materials and the formation of the main product. A typical mobile phase could be a mixture of ethyl acetate and heptane.[8]

  • HPLC: Provides quantitative data on the conversion rate and the emergence of any significant byproducts. An HPLC method is also essential for final purity analysis of the isolated product.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem 1: Low Yield & Incomplete Reaction
  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted (4-chlorophenyl)hydrazine and/or the keto-acid after the expected reaction time.

  • Causality: The energy barrier for the irreversible[3][3]-sigmatropic rearrangement, the key C-C bond-forming step, has not been overcome. This is typically due to insufficient acid catalysis or inadequate temperature.[4]

  • Solutions:

    • Verify Acid Catalyst Activity: If using a Lewis acid like ZnCl₂, ensure it is anhydrous, as water can deactivate it. For Brønsted acids, confirm the concentration is appropriate.

    • Increase Temperature Incrementally: Gradually increase the reaction temperature by 10 °C and monitor the progress. Avoid rapid or excessive heating to prevent degradation.

    • Optimize Catalyst Choice: The choice of acid can significantly influence the outcome. Consider screening different catalysts as summarized in the table below.

Acid Catalyst Typical Conditions Potential Issues & Causality Recommendations
Glacial Acetic Acid RefluxMild, but may require longer reaction times or higher temperatures. Can act as both solvent and catalyst.Good starting point for optimization. Can be used in combination with a stronger acid.[9]
Sulfuric Acid (H₂SO₄) Catalytic amount in a high-boiling solventHighly effective but can cause significant charring and degradation if temperature or concentration is too high.Use in very low concentrations (1-5 mol%) and maintain strict temperature control.[2]
Polyphosphoric Acid (PPA) 80-120 °CExcellent dehydrating agent and catalyst, but highly viscous and can make workup difficult. Can lead to degradation if overheated.Ensure vigorous stirring. Quench the reaction by carefully pouring it into ice water.[2]
Zinc Chloride (ZnCl₂) 120-170 °CEffective Lewis acid, but hygroscopic. Can be less aggressive than strong Brønsted acids.Use freshly dried ZnCl₂. Ensure the reaction is protected from atmospheric moisture.[10]
Problem 2: Dark Reaction Mixture & Off-Color Product
  • Symptom: The reaction mixture turns dark brown or black, and the isolated crude product is heavily colored.

  • Causality: This is almost always due to the oxidation of the electron-rich aryl hydrazine starting material or the enamine intermediate. High temperatures and the presence of atmospheric oxygen accelerate this process.

  • Solutions:

    • Inert Atmosphere: As a mandatory precaution, degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

    • Strict Temperature Control: Avoid temperature overshoot. Program the heating mantle or oil bath to approach the target temperature gradually.

    • Purification: Activated carbon (charcoal) treatment during recrystallization can be effective at removing colored impurities. Use charcoal sparingly (1-2% w/w) to avoid adsorbing the desired product.

G cluster_main Oxidative Impurity Formation Hydrazine (4-Chlorophenyl)hydrazine Intermediate Enamine Intermediate Hydrazine->Intermediate Reaction with Ketone Oxidized Oxidized Species (Colored Impurities) Intermediate->Oxidized [O₂], Δ

Caption: Oxidative degradation pathway leading to colored impurities.

Problem 3: Difficulty in Product Purification
  • Symptom: The final product fails to meet purity specifications (>98%) even after initial crystallization, with persistent minor impurities observed by HPLC or NMR.

  • Causality: The impurities may have similar polarity and solubility profiles to the desired product, leading to co-precipitation or making them difficult to separate by simple crystallization.

  • Solutions:

    • Solvent Screening for Recrystallization: A single solvent may not be sufficient. A systematic screening of solvent/anti-solvent systems is recommended. Acetic acid has been shown to be a highly effective solvent for purifying related carbazole esters via slurry or phase separation.[7][11]

    • pH Adjustment During Workup: The carboxylic acid moiety allows for manipulation of solubility. During aqueous workup, carefully adjusting the pH can help remove neutral or basic impurities. For instance, dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be a powerful purification step.

    • Chromatography: If all else fails, column chromatography on silica gel can be used, though it is less scalable. A gradient elution with a hexane/ethyl acetate system is a good starting point.[12]

G start Crude Product quench Dissolve in Base (e.g., aq. NaOH) start->quench filter1 Filter Insoluble Impurities quench->filter1 acidify Acidify Filtrate (e.g., HCl) to pH < 2 filter1->acidify filter2 Isolate Precipitated Product by Filtration acidify->filter2 recrystallize Recrystallize from Optimal Solvent System (e.g., Ethanol/Water) filter2->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure Product (>99%) dry->end

Caption: Recommended workflow for the purification of the final product.

Section 3: Recommended Protocols

Protocol 3.1: Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on laboratory conditions and scale.

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and 2-oxocyclohexane-1-carboxylic acid (1.05 eq).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes).

  • Inerting: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 110-115 °C under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Cooldown & Precipitation: Once the starting materials are consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product should precipitate as a solid.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with cold water followed by a small amount of cold ethanol to remove residual acetic acid and soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: Based on screening, a mixture of ethanol and water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (1-2% w/w), swirl for 5-10 minutes, and perform a hot filtration to remove the carbon.

  • Crystallization: Slowly add hot water (anti-solvent) to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.

Protocol 3.3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 280 nm.

  • Injection Volume: 10 µL.

Section 4: References

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • Smolecule. (n.d.). 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid. --INVALID-LINK--

  • Benchchem. (2025). analytical methods for detecting impurities in 3,6-Dibromocarbazole. --INVALID-LINK--

  • Google Patents. (n.d.). JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor. --INVALID-LINK--

  • WIPO Patentscope. (2013). PROCESSES FOR THE PREPARATION OF 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE AND OF ITS PRECURSORS. --INVALID-LINK--

  • Patsnap. (2000). Method of purifying carbazole ester precursors of 6-chloro- alpha -methyl-carbazole-2-acetic acid. --INVALID-LINK--

  • Googleapis.com. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. --INVALID-LINK--

  • Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 27, 88.

  • JoVE. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). --INVALID-LINK--

  • Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. --INVALID-LINK--

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). --INVALID-LINK--

References

solubility problems of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

A Guide to Overcoming Solubility Challenges in Experimental Assays

Introduction

Welcome to the dedicated technical support guide for this compound. This molecule, a member of the carbazole family, holds significant interest in drug discovery. However, its physicochemical properties—specifically its limited aqueous solubility—present a common yet significant hurdle in various experimental assays.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of these solubility issues and to offer practical, step-by-step troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

This document synthesizes established principles of formulation science with practical, field-proven insights to empower you to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it in my aqueous assay buffer. Why is this happening?

A1: This is a classic case of solvent-shift precipitation.[4] this compound, like many drug candidates, is hydrophobic and dissolves well in the polar aprotic solvent DMSO.[1][3] When you introduce this DMSO stock into an aqueous buffer, you dramatically increase the solution's polarity. The highly polar water molecules are unable to effectively solvate the non-polar regions of your compound, causing it to "crash out" of the solution as a precipitate.[2][5] The solubility in DMSO is not a good predictor of solubility in the final aqueous medium.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[2][6] It is imperative to perform a vehicle (DMSO) tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.[4]

Q3: Can I just increase the pH of my buffer to dissolve the compound?

A3: Yes, pH modification is a powerful tool for this specific molecule. The presence of the carboxylic acid group (a weak acid) means its solubility is highly pH-dependent.[7][8] At a pH above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form. Therefore, increasing the pH of your buffer (e.g., to pH 7.4 or higher) can significantly enhance aqueous solubility.[7][9] However, you must ensure the final pH is compatible with your assay system (e.g., cell health, enzyme activity).

Q4: I don't see any visible precipitate, but my dose-response curve is inconsistent. Could solubility still be the issue?

A4: Absolutely. The absence of visible cloudiness does not rule out solubility problems. Micro-precipitation can occur, where fine, often invisible, particles of the compound form.[4] This reduces the actual concentration of the dissolved, active compound, leading to poor reproducibility and an underestimation of potency.[4]

Troubleshooting Guides & Advanced Strategies

When standard dilution fails, a systematic approach is necessary. The following guides provide strategies to enhance and maintain the solubility of this compound in your assays.

Guide 1: Optimizing the Solvent System

The goal is to create a final assay medium that is "less hostile" to the compound. This often involves a multi-component system.

  • pH Adjustment: As this compound is a carboxylic acid, raising the pH will convert it to the more soluble anionic (carboxylate) form.[7][8] Most cell culture media are buffered around pH 7.4, which is favorable. For biochemical assays, consider using a buffer like Tris or HEPES at pH 7.5-8.0.

  • Co-solvents: These are water-miscible organic solvents that, when added in small quantities, can increase the solubility of hydrophobic compounds.[7][10]

    • Ethanol/Methanol: Can be effective but may also have higher cytotoxicity than DMSO.[10][11]

    • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Often used in preclinical formulations for their lower toxicity profile compared to other solvents.[10][11]

  • Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[7][8]

    • Tween® 20/80 or Polysorbate 80: Non-ionic surfactants commonly used in biological assays. Use at low concentrations (e.g., 0.01% - 0.1%) to avoid disrupting cell membranes or protein function.[7][10]

Workflow for Solvent System Optimization

Caption: Decision-making workflow for optimizing the assay solvent system.

Guide 2: Advanced Solubilization Techniques

If optimizing the solvent system is insufficient or incompatible with the assay, consider these advanced formulation strategies.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[7][12]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[6][7]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based delivery systems can be employed. These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon gentle agitation in aqueous media.[13][14] This approach is complex and typically reserved for advanced preclinical development.[7]

Strategy Mechanism of Action Typical Concentration Pros Cons
pH Adjustment Ionizes the carboxylic acid to its more soluble salt form.[7][8]pH > 7.0Simple, effective for ionizable compounds.Limited by assay pH tolerance.
Co-solvents Reduces the overall polarity of the solvent system.[7][15]1-5% (v/v)Easy to implement.Can cause cytotoxicity or interfere with the assay.[10]
Surfactants Forms micelles that encapsulate the hydrophobic compound.[7]0.01-0.1% (w/v)Highly effective at low concentrations.Can denature proteins or lyse cells at higher concentrations.[10]
Cyclodextrins Forms a host-guest inclusion complex with the compound.[7][12]1-10% (w/v)Low toxicity, high solubilizing capacity.[7]Can be expensive; may interact with other assay components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the critical first step of preparing a concentrated stock solution.

  • Weighing: Accurately weigh 2.497 mg of this compound (MW: 249.7 g/mol ).

  • Dissolution: Transfer the weighed compound into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration

This protocol helps you determine the practical solubility limit in your final assay buffer.

  • Buffer Preparation: Prepare your final aqueous assay buffer, including any co-solvents or surfactants identified during troubleshooting.

  • Serial Dilution: Create a serial dilution of your 10 mM DMSO stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Addition to Buffer: In a clear 96-well plate, add 198 µL of the final assay buffer to each well.

  • Spiking: Add 2 µL of each DMSO stock concentration to the buffer-containing wells. This maintains a constant final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

  • Analysis: Measure the turbidity (absorbance at ~650 nm) of each well using a plate reader. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is your approximate kinetic solubility limit.

Solubility Testing Workflow

G cluster_prep Stock Preparation cluster_assay Kinetic Solubility Assay cluster_analysis Analysis A Weigh Compound B Dissolve in 100% DMSO to create 10 mM Stock A->B E Spike with 2 µL DMSO Stock (Serial Dilutions) B->E C Prepare Final Assay Buffer D Add 198 µL Buffer to 96-well Plate C->D D->E F Incubate & Shake (1.5-2 hours) E->F G Measure Turbidity (Abs @ 650 nm) F->G H Identify Highest Concentration without Turbidity G->H

Caption: Step-by-step workflow for determining kinetic solubility.

By employing these structured troubleshooting guides and protocols, you can systematically overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in your research and development efforts.

References

Technical Support Center: Stereoselective Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of chiral 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This molecule is a key building block in pharmaceutical development, and its stereochemical integrity is paramount for its biological activity.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its stereoselective synthesis. We will address frequently asked questions and provide in-depth troubleshooting for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level strategic questions that researchers should consider before beginning or optimizing their synthesis.

Q1: What are the principal strategies for achieving an enantiomerically pure final product?

A1: There are three primary routes to obtain a single enantiomer of this compound:

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach. It involves using a chiral catalyst to directly form the desired enantiomer from an achiral precursor, typically 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.[3] Key methods include:

    • Catalytic Asymmetric Reductive Amination: Employing a chiral catalyst, such as a Noyori-type Ru(II) complex, to stereoselectively reduce an imine intermediate.[3]

    • Organocatalytic Reactions: Using chiral phosphoric acids or secondary amines to catalyze reactions like enantioselective Friedel-Crafts-type cyclizations.[4][5]

  • Chiral Auxiliary-Directed Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is using a chiral (phenyl)ethylamine to direct a diastereoselective reductive amination.[3] The auxiliary is removed in a later step.

  • Chiral Resolution: This "classical" approach involves synthesizing the racemic mixture of the amine precursor or the final carboxylic acid and then separating the enantiomers. This can be achieved by:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (or the racemic acid with a chiral base) to form diastereomeric salts, which can often be separated by fractional crystallization.

    • Chiral Chromatography: Using a chiral stationary phase in HPLC or Supercritical Fluid Chromatography (SFC) to separate the enantiomers. This is often used for both analytical validation and preparative separation.[3][6]

Q2: How do I select the appropriate chiral catalyst for an asymmetric synthesis?

A2: Catalyst selection is critical and depends on the specific reaction. For the asymmetric reductive amination of the precursor ketone (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one), transition metal catalysts are highly effective.

  • Noyori-type Ruthenium Catalysts: Complexes like Ru(II) with chiral ligands such as (R)-BINAP or chiral diamine-sulfonamides are well-established for transfer hydrogenation, showing high selectivity.[3]

  • Chiral Phosphoric Acids (Brønsted Acids): These are particularly effective for Pictet-Spengler type reactions or domino Friedel-Crafts cyclizations that can form the tetrahydrocarbazole core, often achieving excellent enantioselectivity (>99% ee).[4][5][7]

The choice should be guided by literature precedents for similar substrates, catalyst availability, cost, and tolerance to functional groups. Always screen a small panel of catalysts and ligands to find the optimal system for your specific substrate and conditions.

Q3: My downstream application requires the (R)-enantiomer. How does this influence my synthetic strategy?

A3: Your choice of chiral catalyst or auxiliary directly dictates the enantiomer you will produce. For instance:

  • In asymmetric transfer hydrogenation , using a catalyst with a (1S,2S)-diamine ligand typically yields one enantiomer of the amine, while the (1R,2R)-ligand will produce the opposite one.[3]

  • In auxiliary-directed synthesis , using (R)-(+)-phenyl)ethylamine will favor the formation of one diastereomer, while (S)-(-)-phenyl)ethylamine will favor the other.[3]

It is crucial to consult the original literature for the specific catalyst/auxiliary system to confirm which enantiomer is produced. If you are developing a new process, the absolute configuration of your product must be confirmed analytically, for example, by X-ray crystallography of a suitable derivative or by comparison to a known standard.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess is consistently low (<80% ee). What are the common causes and how can I fix this?

A: Low enantioselectivity is a frequent challenge and can stem from multiple sources. A systematic approach is required to diagnose the issue.

Potential Causes & Solutions:

  • Catalyst Integrity and Activity:

    • Cause: The chiral catalyst may have degraded due to exposure to air, moisture, or impurities. The active catalytic species may not be forming correctly.

    • Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or repurify the existing one. Store catalysts under an inert atmosphere (N₂ or Ar) and in a desiccator or freezer as recommended.

      • Check Catalyst Activation: Some pre-catalysts require an activation step. Ensure this is performed correctly according to the established protocol.

      • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less selective dimeric or aggregated species. Screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%).

  • Reaction Conditions:

    • Cause: Temperature, concentration, and solvent can have a profound impact on the transition state energies that govern stereoselectivity.

    • Solution:

      • Temperature Control: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state. Perform a temperature screening study (e.g., from room temperature down to -78 °C).

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst-substrate interactions. Screen a range of solvents (e.g., toluene, dichloromethane, THF, 1,2-dichloroethane). A non-coordinating, non-polar solvent like toluene is often a good starting point for many asymmetric reactions.[8]

      • Concentration: Vary the substrate concentration. More dilute conditions can sometimes disfavor background (non-catalyzed) reactions or the formation of less selective catalyst aggregates.

  • Substrate and Reagent Purity:

    • Cause: Impurities in the starting material or reagents (e.g., water, acid/base traces) can poison the catalyst or participate in a non-selective background reaction.

    • Solution:

      • Purify Starting Materials: Recrystallize or chromatograph the starting ketone to ensure high purity.

      • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. The presence of water is particularly detrimental to many moisture-sensitive catalysts.

      • Purify Reagents: Ensure all other reagents, such as the amine source in reductive aminations (e.g., ammonium acetate), are of high purity and dry.[3]

  • Product Racemization:

    • Cause: The product itself may be racemizing under the reaction or workup conditions. The C1 position, being adjacent to a carboxylic acid, could be susceptible to enolization and subsequent racemization, particularly under acidic or basic conditions.

    • Solution:

      • Check Product Stability: Stir a sample of the enantiomerically enriched product under the reaction conditions (without the other reactants) and monitor its ee over time.

      • Modify Workup: Use a buffered or mild aqueous workup to avoid harsh pH changes. Minimize the time the product is kept in solution before isolation.

Below is a logical decision-making workflow to diagnose the root cause of poor stereoselectivity.

G start Low ee Observed catalyst_check Step 1: Verify Catalyst Integrity start->catalyst_check fresh_catalyst Use Fresh/Purified Catalyst Store Under Inert Gas catalyst_check->fresh_catalyst Is catalyst old or improperly stored? conditions_check Step 2: Optimize Reaction Conditions catalyst_check->conditions_check Catalyst is pristine fresh_catalyst->conditions_check Re-run experiment temp_screen Screen Lower Temperatures (e.g., RT, 0°C, -20°C) conditions_check->temp_screen solvent_screen Screen Solvents (Toluene, DCM, THF) conditions_check->solvent_screen purity_check Step 3: Check Reagent Purity temp_screen->purity_check ee improves? Optimize. If not, proceed. solvent_screen->purity_check ee improves? Optimize. If not, proceed. purify_sm Purify Starting Material Use Anhydrous Solvents purity_check->purify_sm Are reagents/solvents of high purity? racemization_check Step 4: Test for Product Racemization purity_check->racemization_check Purity confirmed purify_sm->racemization_check Re-run experiment stability_test Stir Product Under Rxn Conditions Monitor ee Over Time racemization_check->stability_test success Problem Solved stability_test->success If ee drops, modify workup. If stable, revisit Steps 1-3. G A Start: 6-Chloro-carbazol-1-one B Step 1: Imine Formation with (R)-PEA A->B C Step 2: Diastereoselective Reduction (NaBH4) B->C D Step 3: Diastereomer Separation (Crystallization) C->D E Step 4: Auxiliary Cleavage (Hydrogenolysis) D->E F Result: (R)-6-Chloro-carbazol-1-amine E->F

References

Validation & Comparative

A Comparative Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and Its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrocarbazole scaffold is a prominent "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, tricyclic framework provides a versatile template for designing molecules that can interact with a wide array of biological targets. This guide provides an in-depth comparison of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key synthetic intermediate, with its closely related analogs. We will explore how subtle modifications to this core structure can lead to profound shifts in biological activity, offering insights into structure-activity relationships (SAR) and the rationale behind drug design choices.

The Core Compound: this compound

This molecule serves as our benchmark. Its structure features a tetrahydrocarbazole core, a chlorine atom at the 6-position of the aromatic ring, and a carboxylic acid group at the 1-position of the saturated ring. While primarily known as a precursor in chemical synthesis, the presence of the carboxylic acid moiety is significant. In many drug classes, such as β-lactam and fluoroquinolone antibiotics, the carboxylic acid group is essential for target engagement, often acting as a key hydrogen bond donor/acceptor or coordinating with metal ions in an enzyme's active site.[3]

The synthesis of the tetrahydrocarbazole scaffold is most commonly achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclohexanone derivative.[1]

Comparative Analysis with Key Analogs

The true pharmacological potential of the core structure is revealed when we examine its derivatives. Small structural changes can redirect the molecule to entirely different biological pathways.

The most notable analog is the corresponding primary amide. Conversion of the carboxylic acid at position 1 to a carboxamide group dramatically transforms the compound's biological profile. The S-enantiomer of this amide is known as Selisistat (formerly EX-527), a potent and highly selective inhibitor of Sirtuin 1 (SIRT1).[4]

SIRT1 is a Class III histone deacetylase that plays a crucial role in regulating cellular processes like aging, metabolism, and DNA repair by removing acetyl groups from histone and non-histone proteins.[5] The inhibition of SIRT1 is being investigated as a potential therapeutic strategy for various disorders, including neurodegenerative diseases.[6]

The selectivity of Selisistat is remarkable. One study reported an IC50 value of 98 nM for SIRT1, while the IC50 values for related enzymes SIRT2 and SIRT3 were 19,600 nM and 48,700 nM, respectively, demonstrating a selectivity of over 200-fold.[5] This highlights a critical SAR principle: the seemingly minor acid-to-amide switch is responsible for creating a pharmacophore that fits precisely into the SIRT1 active site, while the original carboxylic acid does not.

The position of the functional group is as important as its identity. An isomer of our lead compound, with the carboxylic acid at the 2-position instead of the 1-position, has also been synthesized.[7] While specific biological data for this isomer is not widely published, its existence underscores another key aspect of drug design. The spatial arrangement of the carboxylic acid relative to the tricyclic core dictates how the molecule can interact with a target protein. Moving the acidic group from the chiral center at C1 to the C2 position would alter its geometric presentation, likely preventing it from engaging with the same targets as the C1-substituted analogs.

Modifying the carbazole core itself can unlock entirely different activities. For example, 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid, which features a more planar, oxidized carbazole ring system and a carboxylic acid at a different position, has demonstrated significant antibacterial activity.[3] This compound was shown to be more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria.[3] This suggests that the combination of the planar ring system and the keto groups, along with the carboxylic acid, creates a molecule capable of targeting bacterial pathways, an activity not associated with the tetrahydrocarbazole analogs discussed earlier.

Data Summary

The following tables summarize the key properties and activities of the discussed compounds.

Table 1: Physicochemical Properties of Compared Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundStructure of this compoundC₁₃H₁₂ClNO₂249.70
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Selisistat)Structure of (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamideC₁₃H₁₃ClN₂O248.71
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid[7]Structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidC₁₃H₁₂ClNO₂249.69
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid[3]Structure of 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acidC₁₄H₉NO₄255.23

Table 2: Biological Activity Comparison

Compound NamePrimary Target / ActivityKey Experimental DataTherapeutic Area
This compoundSynthetic PrecursorN/AN/A
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Selisistat)Selective SIRT1 Inhibitor[4][5]IC₅₀: 98 nM (SIRT1); >19,000 nM (SIRT2/3)[5]Neurodegeneration, Metabolic Disease
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidNot well characterizedN/AN/A
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acidAntibacterial (Gram-positive)[3]MIC values: 8-17 µg/mL against S. aureus and B. cereus[3]Infectious Disease

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative experimental workflows.

This protocol outlines the foundational step for creating the core structure. The choice of an acid catalyst is critical to promote the[2][2]-sigmatropic rearrangement of the hydrazone intermediate, which is the key bond-forming step in creating the indole ring.

  • Hydrazone Formation: Equimolar amounts of 4-chlorophenylhydrazine and cyclohexanone are dissolved in ethanol. A catalytic amount of acetic acid is added. The mixture is refluxed for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of starting materials. The solvent is removed under reduced pressure to yield the crude phenylhydrazone.

  • Cyclization: The crude hydrazone is dissolved in glacial acetic acid or a mixture of acetic acid and a co-solvent. The solution is heated to reflux for 4-8 hours. The acid catalyzes the cyclization and dehydration to form the tetrahydrocarbazole ring.

  • Workup and Purification: The reaction mixture is cooled and poured into ice water, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.

This assay is used to determine the potency (IC₅₀) of compounds like Selisistat. The principle relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT1. An inhibitor will prevent this process, leading to a reduced fluorescence signal.

  • Reagent Preparation: Prepare assay buffer, recombinant human SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and NAD⁺ (a required cofactor for SIRT1).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Selisistat) in DMSO, then further dilute in assay buffer to achieve final desired concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the SIRT1 enzyme, NAD⁺, and the test compound at various concentrations. Include controls for no inhibition (DMSO vehicle) and background (no enzyme).

  • Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development and Measurement: Stop the reaction by adding a developer solution containing a protease that digests the deacetylated substrate, releasing the fluorophore. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Subtract background fluorescence, normalize the data to the positive control (100% activity), and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization of Pathways and Workflows

Diagrams can clarify complex relationships and processes.

SIRT1_Pathway cluster_nucleus Cell Nucleus Histone Histone Protein (Acetylated) SIRT1 SIRT1 Enzyme Histone->SIRT1 Substrates p53 p53 Protein (Acetylated) p53->SIRT1 Substrates Deacetylated_Histone Histone Protein (Deacetylated) Gene Silencing SIRT1->Deacetylated_Histone Deacetylation Deacetylated_p53 p53 Protein (Deacetylated) Apoptosis Regulation SIRT1->Deacetylated_p53 Deacetylation Selisistat Selisistat (Inhibitor) Selisistat->SIRT1 Inhibition Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (Phenylhydrazine, Cyclohexanone) Fischer Fischer Indole Synthesis Start->Fischer Core Tetrahydrocarbazole Core Fischer->Core Functionalize Functional Group Interconversion (Acid -> Amide) Core->Functionalize Analog Final Analog (e.g., Selisistat) Functionalize->Analog Assay In Vitro Assay (e.g., SIRT1 Inhibition) Analog->Assay Testing Data Data Analysis (IC50 Calculation) Assay->Data SAR SAR Analysis Data->SAR

References

A Comparative Guide to the Quantification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. The selection of an appropriate analytical technique is a critical decision that influences data quality, developmental timelines, and regulatory compliance.

This document, intended for researchers, scientists, and drug development professionals, will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance metrics. Our objective is to provide a comprehensive resource that enables the reader to make an informed decision on the most suitable analytical strategy for their specific research and development needs.

The Critical Role of Analytical Method Validation

Before delving into the specific techniques, it is crucial to underscore the importance of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process.[1][2][3][4][5][6][7][8] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[9] Key validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).[9]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like our target analyte.[10] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For quantification, a UV-Vis detector is commonly employed, which measures the analyte's absorbance of light at a specific wavelength.[1]

Principle of HPLC-UV

The separation in HPLC is driven by the analyte's affinity for the stationary phase. In reversed-phase HPLC, the most common mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. The UV detector quantifies the analyte by measuring the amount of light absorbed as it passes through a flow cell. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol is a robust starting point for the quantification of this compound.

1. Sample Preparation:

  • For Drug Substance: Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water) to create a stock solution. Further dilute to the desired concentration range for the calibration curve.

  • For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[6]

2. Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at an appropriate wavelength (determined by UV scan, likely around 230-280 nm)
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

3. Method Validation:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards (typically 5-7 concentrations) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).[9]

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample (Drug Substance or Biological Matrix) Extraction Extraction / Dilution Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Sample Extraction SPE or LLE Start->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Detection (MRM) Ionization->MS_Analysis Chromatogram Generate Chromatogram MS_Analysis->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Start Sample Extraction Liquid-Liquid Extraction Start->Extraction Derivatization Derivatization Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MS_Analysis MS/MS Detection Ionization->MS_Analysis Chromatogram Generate Chromatogram MS_Analysis->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

A Technical Guide to the Bioactivity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Tetrahydrocarbazole

The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its presence in numerous naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The partially saturated tetrahydrocarbazole core, specifically, offers a unique three-dimensional architecture that allows for finer tuning of steric and electronic properties, enhancing interactions with biological targets.

This guide focuses on the bioactivity of analogs of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. The introduction of a chlorine atom at the 6-position can significantly modulate the lipophilicity and electronic character of the molecule, often leading to enhanced biological activity. The carboxylic acid moiety at the 1-position provides a key site for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of esters, amides, and other bioisosteric replacements.[3][4][5][6] Understanding the comparative bioactivity of these analogs is crucial for the rational design of novel therapeutics.

Comparative Bioactivity Analysis: A Case Study in Antimicrobial Activity

While a comprehensive comparative study across multiple bioactivities for a complete series of this compound analogs is not extensively documented in a single publication, a study on derivatives of the closely related 2-(6-chloro-9H-carbazol-2-yl)propanoic acid (Carprofen) provides an excellent framework for understanding the SAR of this class of compounds.[1][7][8] This section will use the findings from this study to illustrate how modifications to the core structure impact antimicrobial efficacy.

The study involved the synthesis of a series of 1,3,4-oxadiazole derivatives from carprofen, effectively creating bioisosteric replacements for the carboxylic acid group. The antimicrobial activity of these novel compounds was then evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below summarizes the MIC values for a selection of the synthesized carprofen derivatives.

Compound IDR-group on Oxadiazole RingE. coli MIC (mg/mL)S. aureus MIC (mg/mL)P. aeruginosa MIC (mg/mL)C. albicans MIC (mg/mL)
4a 2,4-dichlorophenyl1.252.555
4b 4-nitrophenyl2.551010
4c 4-pyridyl551010
5a 2,4-dichlorophenyl2.52.552.5
5b 4-nitrophenyl5555
5c 4-pyridyl1.252.52.50.625

Data adapted from a study on carprofen-derived oxadiazoles.[1][7][8]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR insights:

  • Bioisosteric Replacement: The conversion of the carboxylic acid to a substituted 1,3,4-oxadiazole ring system generally resulted in compounds with significant antimicrobial activity. This highlights the utility of this strategy in drug design.[3][4][5][6]

  • Impact of Substitution on the Oxadiazole Ring: The nature of the substituent on the oxadiazole ring plays a critical role in determining the potency and spectrum of activity.

    • Compound 4a , with a 2,4-dichlorophenyl substituent, demonstrated the best activity against the Gram-negative bacterium E. coli.[1][7][8]

    • Compound 5c , bearing a 4-pyridyl group, exhibited the most potent antifungal activity against C. albicans, with an impressive MIC of 0.625 mg/mL.[1][7][8]

  • Broad Spectrum Potential: Several of the synthesized analogs displayed activity against both bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents.

The following diagram illustrates the general structure-activity relationships observed.

SAR_Analysis Core 6-Chloro-tetrahydrocarbazole Core (Essential for scaffold) CarboxylicAcid Carboxylic Acid at C1 (Modification point) Core->CarboxylicAcid provides attachment point Analogs Analogs (Esters, Amides, Oxadiazoles, etc.) CarboxylicAcid->Analogs derivatization yields Bioactivity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) Analogs->Bioactivity exhibit varying

Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.

Broader Bioactivity Profile: Anticancer and Anti-inflammatory Potential

While the detailed comparative data is most readily available for antimicrobial activity, the broader class of carbazole and tetrahydrocarbazole derivatives has demonstrated significant promise in anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of carbazole derivatives against a variety of cancer cell lines.[9][10] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways. The planar carbazole ring system is known to intercalate with DNA, which can disrupt DNA replication and transcription in cancer cells.

A key signaling pathway implicated in the anticancer activity of many compounds is the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or can trigger apoptosis if the damage is too severe.

p53_Pathway cluster_cell Cancer Cell Carbazole Carbazole Analog DNA_Damage DNA Damage Carbazole->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway potentially induced by carbazole analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of carbazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[11] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the antimicrobial, anticancer, and anti-inflammatory activities of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

Antimicrobial_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in a 96-well plate start->prep_compounds prep_inoculum Prepare a standardized bacterial/fungal inoculum prep_compounds->prep_inoculum inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the desired microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (typically 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (usually 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Evaluation: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, a fluorescent probe, and the substrate (arachidonic acid).

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX-2 enzyme and the fluorescent probe. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (enzyme without inhibitor). Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on closely related analogs demonstrates that chemical modifications, particularly at the carboxylic acid position, can lead to potent compounds with diverse biological activities. The antimicrobial case study presented herein highlights the potential for generating analogs with significant and specific efficacy against bacterial and fungal pathogens.

Future research should focus on the systematic synthesis and evaluation of a broader range of analogs of the title compound. This should include variations in the substitution pattern on the carbazole ring, as well as the exploration of a wider array of bioisosteric replacements for the carboxylic acid moiety. Comprehensive screening of these analogs for their antimicrobial, anticancer, and anti-inflammatory activities will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. We will explore its inhibitory activity against Sirtuin 1 (SIRT1), benchmark its performance against its well-characterized carboxamide analog, EX-527, and discuss the broader implications for drug design based on the tetrahydrocarbazole scaffold.

Introduction: The Tetrahydrocarbazole Scaffold in Drug Discovery

The carbazole core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The partially saturated tetrahydrocarbazole framework, in particular, offers a three-dimensional structure that can be finely tuned to achieve specific interactions with biological targets. This guide focuses on a specific derivative, this compound, and its relationship to the potent and selective SIRT1 inhibitor, EX-527.

Primary Biological Target: Sirtuin 1 (SIRT1)

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a multitude of cellular processes, including metabolism, DNA repair, and inflammation.[3] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. The close structural analog of our topic compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 or Selisistat), is a well-established, potent, and selective inhibitor of SIRT1.[4][5] This provides a strong rationale for investigating the SIRT1 inhibitory potential of the corresponding carboxylic acid.

Comparative Analysis: Carboxylic Acid vs. Carboxamide

The key structural difference between the topic compound and the well-studied EX-527 lies in the functional group at the 1-position of the tetrahydrocarbazole core: a carboxylic acid versus a primary carboxamide. This seemingly minor change can have profound effects on the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

Quantitative Comparison of Inhibitory Activity

While direct experimental data for this compound is not extensively available in the public domain, we can benchmark its expected performance against the known inhibitory concentrations of EX-527.

CompoundTargetIC50 (nM)Selectivity vs. SIRT2Selectivity vs. SIRT3Reference
EX-527 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) SIRT198~200-fold~500-fold[6]
SIRT219,600--[6]
SIRT348,700--[6]

Table 1: In vitro inhibitory activity of EX-527 against Sirtuin isoforms.

The high potency and selectivity of EX-527 for SIRT1 underscore the importance of the 6-chloro-tetrahydrocarbazole scaffold for SIRT1 inhibition.

The Role of the Carboxylic Acid Moiety: A Bioisosteric Perspective

In drug design, the replacement of a functional group with another that retains similar biological activity is known as bioisosteric replacement.[7] Carboxylic acids and carboxamides are common bioisosteres. The key differences that influence their activity and properties include:

  • Hydrogen Bonding: Both groups can act as hydrogen bond donors and acceptors. The carboxamide of EX-527 is known to form crucial hydrogen bonds within the SIRT1 active site.[8] The carboxylic acid can also form strong hydrogen bonds, but its ionization state at physiological pH (pKa ~4-5) means it will predominantly exist as a carboxylate anion. This introduces a negative charge, which can alter binding interactions.

  • Electronic Properties: The electronic distribution differs between the two groups, which can influence their interaction with the target protein.

  • Physicochemical Properties: Carboxylic acids are generally more polar and have lower cell permeability compared to their corresponding primary amides. This can impact their performance in cell-based assays and their in vivo bioavailability.[9]

Based on these principles, it is plausible that this compound is also a SIRT1 inhibitor, though likely with a different potency and pharmacokinetic profile compared to EX-527. The introduction of a negative charge might either be beneficial or detrimental to binding, depending on the specific electrostatic environment of the SIRT1 active site.

Structure-Activity Relationship of the Tetrahydrocarbazole Core

The SAR of tetrahydrocarbazole-based SIRT1 inhibitors can be dissected by examining the contribution of each key structural feature:

  • Tetrahydrocarbazole Scaffold: This rigid, tricyclic system correctly orients the substituents for optimal interaction with the SIRT1 active site.

  • 6-Chloro Substituent: The electron-withdrawing chlorine atom at the 6-position is crucial for the high potency of EX-527. Modifications at this position are likely to significantly impact inhibitory activity.

  • 1-Carboxylic Acid/Carboxamide Group: As discussed, this group is critical for binding, likely through hydrogen bonding interactions within the active site. The choice between a carboxylic acid and a carboxamide will influence the compound's overall properties.

  • Stereochemistry: EX-527 is a racemic mixture, with the (S)-enantiomer being the active inhibitor.[10] This highlights the stereospecificity of the interaction with the SIRT1 enzyme.

dot```dot graph SAR_of_Tetrahydrocarbazole_SIRT1_Inhibitors { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Core Scaffold Core [label="6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Core", pos="0,0!", fillcolor="#4285F4"];

// Key Structural Features Chloro [label="6-Chloro Group\n(Potency)", pos="-2,1.5!", fillcolor="#34A853"]; Carboxylic_Acid [label="1-Carboxylic Acid / Carboxamide\n(Binding & Physicochemical Properties)", pos="2,1.5!", fillcolor="#EA4335"]; Stereocenter [label="Stereocenter at C1\n(Stereospecificity)", pos="0,-1.5!", fillcolor="#FBBC05"];

// Biological Activity Activity [label="SIRT1 Inhibition", pos="0,3!", shape=ellipse, fillcolor="#202124"];

// Edges Core -- Chloro [label="Enhances"]; Core -- Carboxylic_Acid [label="Essential for"]; Core -- Stereocenter [label="Determines"]; Chloro -> Activity; Carboxylic_Acid -> Activity; Stereocenter -> Activity; }

Caption: Experimental workflow for the in vitro SIRT1 inhibition assay.

Conclusion

This compound represents an intriguing analog of the potent and selective SIRT1 inhibitor, EX-527. Based on established principles of bioisosterism, it is highly likely to also exhibit SIRT1 inhibitory activity. The key difference, the carboxylic acid moiety, is expected to significantly influence its potency, selectivity, and pharmacokinetic properties compared to the carboxamide. Further experimental investigation is warranted to fully characterize its biological profile and to elucidate the precise impact of the carboxylic acid group on its interaction with SIRT1. The tetrahydrocarbazole scaffold remains a promising starting point for the design of novel modulators of sirtuin activity.

References

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis – The Imperative of Unambiguous Identification

This document is structured not as a rigid protocol, but as a logical workflow. We will explore the core analytical pillars—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment. The causality behind each experimental choice will be explained, reflecting a self-validating system where data from each technique corroborates the others to build an unshakeable structural assignment.

The Analytical Workflow: A Strategy for Confidence

The confirmation process is a systematic investigation. A preliminary analysis using Thin-Layer Chromatography (TLC) and melting point determination can provide initial indications of purity and success, but definitive proof requires the advanced spectroscopic and chromatographic methods detailed below.

G cluster_0 Synthesis & Purification cluster_2 Purity & Final Confirmation Synthesis Chemical Synthesis (e.g., Fischer Indole) Purification Purification (Crystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight & Elemental Composition Purification->MS Is the mass correct? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps the Carbon-Hydrogen Framework MS->NMR Is the Cl isotope pattern present? IR Infrared (IR) Spectroscopy Identifies Key Functional Groups NMR->IR Does the C-H framework match? HPLC HPLC Analysis Quantifies Purity & Detects Impurities IR->HPLC Are the functional groups present? Confirmation Identity Confirmed Structure & Purity Established HPLC->Confirmation Is the sample >95% pure?

Caption: High-level workflow for identity confirmation.

Part 1: Mass Spectrometry – The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first crucial checkpoint. It provides the molecular weight of the synthesized compound, offering a direct test of the synthetic outcome. For halogenated compounds like ours, MS offers a unique confirmatory signature: the isotopic pattern.

Trustworthiness: The presence of a chlorine atom is a powerful validation point. Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3] Therefore, any chlorine-containing compound will exhibit a characteristic pair of peaks in its mass spectrum: the molecular ion peak (M) and an "M+2" peak, with a relative intensity ratio of roughly 3:1.[4] This isotopic signature is a nearly infallible indicator of a single chlorine atom's presence.

Expected Mass Spectrum Data for C₁₃H₁₂ClNO₂:
  • Molecular Ion (M⁺): m/z 249 (corresponding to the molecule with ³⁵Cl).

  • Isotope Peak (M+2)⁺: m/z 251 (corresponding to the molecule with ³⁷Cl).

  • Intensity Ratio: The peak at m/z 249 should be approximately three times more intense than the peak at m/z 251.

  • Key Fragmentation: Expect to see fragments corresponding to the loss of the chlorine atom ([M-Cl]⁺ at m/z 214) or the carboxylic acid group ([M-COOH]⁺ at m/z 204).[4]

G cluster_logic Data Interpretation Logic start Analyte Ionization (ESI/EI) ms_analyzer Mass Analyzer start->ms_analyzer detector Detector ms_analyzer->detector spectrum Mass Spectrum Output detector->spectrum find_M Identify Molecular Ion Peak (m/z = 249) spectrum->find_M check_isotope Check for M+2 Peak (m/z = 251) find_M->check_isotope check_ratio Is Intensity Ratio ~3:1? check_isotope->check_ratio check_fragments Analyze Fragmentation Pattern (e.g., loss of Cl, COOH) check_ratio->check_fragments Yes conclusion Conclusion: Molecular formula supported check_fragments->conclusion

Caption: Logical workflow for mass spectrometry data interpretation.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL using the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, equipped with an Electrospray Ionization (ESI) source.[5]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the molecular ion peak (m/z 250 for [M+H]⁺) and the corresponding M+2 isotope peak (m/z 252). Confirm the ~3:1 intensity ratio.

Part 2: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Map

Expertise & Experience: If MS is the gatekeeper, NMR is the cartographer. It provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.

Trustworthiness: For a molecule of this complexity, a complete and unambiguous assignment of all proton and carbon signals is the gold standard of identity confirmation. The predicted spectrum, based on known chemical shift values for similar carbazole structures, must align perfectly with the experimental data.[7][8][9]

Expected NMR Data (in DMSO-d₆)

DMSO-d₆ is a suitable solvent as it will solubilize the compound and allow for the observation of the exchangeable N-H and COOH protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 12.5 Broad Singlet 1H COOH Carboxylic acid protons are highly deshielded and often broad.
~11.0 - 11.5 Singlet 1H N-H Indole-like N-H proton, deshielded.[7]
~7.0 - 7.5 Multiplet 3H Aromatic C-H Protons on the chlorinated benzene ring.
~3.5 - 4.0 Multiplet 1H C1-H Proton adjacent to the carboxylic acid group.
~2.5 - 3.0 Multiplet 2H C4-H₂ Aliphatic protons adjacent to the aromatic ring.[7]

| ~1.8 - 2.2 | Multiplet | 4H | C2-H₂, C3-H₂ | Remaining aliphatic protons on the cyclohexene ring.[7] |

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Rationale
~174 C=O Carboxylic acid carbonyl carbon.
~110 - 140 Aromatic C 6 carbons of the benzene ring and 2 carbons of the pyrrole ring.
~40 - 50 C1 Aliphatic carbon bearing the COOH group.

| ~20 - 30 | C2, C3, C4 | Remaining aliphatic carbons. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., Proton-decoupled).

    • (Optional but Recommended) 2D NMR: COSY (to confirm H-H couplings) and HSQC (to correlate protons to their attached carbons) experiments can provide definitive assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration, comparing them to the expected values. Assign all peaks in the ¹³C NMR spectrum.

Part 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The energy absorbed by specific bonds corresponds to their vibrational frequencies, creating a unique "fingerprint" for the molecule.

Trustworthiness: The self-validating power of this technique comes from its ability to confirm multiple, distinct functional groups within the same molecule. For our target, the simultaneous observation of the N-H, C=O, and broad O-H stretches provides strong, cumulative evidence for the tetrahydrocarbazole carboxylic acid structure.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300 - 3500 N-H Stretch Secondary Amine (in carbazole) Sharp, medium intensity.[4]
2500 - 3300 O-H Stretch Carboxylic Acid Very broad, often superimposed on C-H stretches.[10][11]
1690 - 1760 C=O Stretch Carboxylic Acid Strong, sharp.[10]
1450 - 1600 C=C Stretch Aromatic Ring Medium to sharp peaks.[4]
1210 - 1320 C-O Stretch Carboxylic Acid Medium intensity.[10]

| 700 - 800 | C-Cl Stretch | Aryl Halide | Medium to strong.[4] |

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry, powdered compound directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in Table 3. The presence of all expected major peaks confirms the functional makeup of the molecule.[5]

Part 4: High-Performance Liquid Chromatography (HPLC) – The Final Purity Verdict

Expertise & Experience: Spectroscopic data is only truly reliable if it represents a single, pure compound. HPLC is the industry-standard technique for separating the target compound from any unreacted starting materials, by-products, or other impurities, and for quantifying its purity.[6]

Trustworthiness: A validated HPLC method provides quantitative proof of purity. A sharp, symmetrical peak for the main compound, with minimal or no other peaks, demonstrates that the synthesized material is suitable for further use. The area of the main peak relative to the total area of all peaks gives the percent purity.

Table 4: Typical RP-HPLC Method Parameters

Parameter Specification Rationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) Good retention and separation for moderately polar aromatic compounds.[6]
Mobile Phase Acetonitrile / Water (with 0.1% TFA or Formic Acid) Common mobile phase for RP-HPLC; acid improves peak shape.[12]
Elution Isocratic or Gradient Gradient elution is often better for separating impurities with different polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV-Vis Detector at 254 nm or 280 nm Carbazole systems have strong UV absorbance in this range.

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Method Execution: Inject the sample and run the method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >95% is generally considered good for research purposes.

Comparative Analysis: Distinguishing from Alternatives

A crucial aspect of identity confirmation is ensuring the target is not mistaken for a structurally similar alternative.

  • Positional Isomers: Synthesis could potentially yield isomers, such as 7-chloro or 8-chloro derivatives. While these would have the same mass and IR spectrum, their ¹H NMR spectra would be distinct. The coupling patterns and chemical shifts of the three aromatic protons would differ significantly, providing a clear way to distinguish them.

  • Precursors and By-products: The most common synthesis route is the Fischer indole synthesis, which involves condensing 4-chlorophenylhydrazine with a cyclohexanone derivative.[4] The HPLC method is critical for demonstrating the absence of these starting materials in the final product.

  • Alternative Bioisosteres: In drug development, the carboxylic acid moiety is often replaced with bioisosteres like tetrazoles or acyl sulfonamides to improve properties like cell permeability.[13][14] While these are different molecules, the analytical principles outlined here would still apply. An acyl sulfonamide analog, for example, would show a different molecular weight in MS and characteristic S=O stretching bands in the IR spectrum, while lacking the broad O-H stretch of the carboxylic acid.

Conclusion

Confirming the identity of a synthesized compound like 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a multi-faceted process that requires a convergence of evidence. By systematically applying Mass Spectrometry to confirm the molecular weight and chlorine presence, NMR to map the structure, IR to identify functional groups, and HPLC to verify purity, a researcher can achieve an unambiguous and trustworthy result. This rigorous, self-validating workflow ensures the scientific integrity of subsequent research and is a cornerstone of professional drug development.

References

A Comparative In Silico Analysis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: A Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. We will explore its potential interactions with key biological targets implicated in inflammation and cancer, comparing its performance against structurally and functionally relevant compounds. This document is designed for researchers in drug discovery and computational chemistry, offering both a strategic overview and a detailed, validated protocol.

Introduction: The Therapeutic Potential of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Carbazole derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5][6] The specific compound of interest, this compound, belongs to this versatile family. Its therapeutic potential is suggested by studies on closely related analogs. For instance, the corresponding carboxamide, Selisistat (EX-527), is a known inhibitor of Sirtuin 1 (SIRT1), a crucial enzyme involved in cellular regulation, aging, and metabolism.[7]

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[8][9] It serves as an indispensable tool in the early stages of drug discovery for screening virtual libraries, elucidating potential mechanisms of action, and guiding lead optimization.[8] This guide establishes a rigorous protocol to evaluate the binding characteristics of our lead compound against selected targets, providing a direct comparison with established modulators.

Rationale for Target and Comparator Selection

The selection of appropriate protein targets and comparator compounds is critical for a meaningful comparative study. Our choices are grounded in the known biological activities of carbazole derivatives and the specific structural features of our lead compound.

Protein Target Selection

Based on the existing literature for carbazole scaffolds, we have selected three high-value therapeutic targets involved in inflammation and oncology.

  • Sirtuin 1 (SIRT1): A histone deacetylase that regulates inflammation, apoptosis, and cellular stress. The structural similarity of our compound to the known SIRT1 inhibitor Selisistat makes this a primary target of interest.[10][7]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Some carbazole derivatives are known to possess anti-inflammatory properties.[4]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a major target in the treatment of autoimmune diseases like rheumatoid arthritis.[11] Modulating TNF-α activity is a key strategy in anti-inflammatory drug discovery.

Comparator Compound Selection

To benchmark the performance of this compound, we have selected three distinct molecules:

  • Selisistat (EX-527): The carboxamide analog of our lead compound and a validated SIRT1 inhibitor.[12] This comparison will directly elucidate the impact of the carboxylic acid versus the carboxamide functional group on target binding.

  • Carprofen: A well-known NSAID from the carbazole family used to treat inflammation.[13] It serves as an ideal benchmark for assessing activity against the COX-2 target.

  • Ibuprofen: A widely used, non-carbazole NSAID. It will serve as a control to compare the binding efficacy of our lead compound against a classic COX-2 inhibitor.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a step-by-step protocol for performing the comparative docking analysis. The workflow is designed to be self-validating by first redocking the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding pose.[14] A root-mean-square deviation (RMSD) of less than 2.0 Å is considered a successful validation.[14]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.[15]

  • Discovery Studio Visualizer or PyMOL: For analyzing and visualizing protein-ligand interactions.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Download the 3D crystal structures of the target proteins from the PDB database (e.g., SIRT1: 4I5I, COX-2: 5IKR, TNF-α: 2AZ5).

  • Open the PDB file in Discovery Studio. Remove all water molecules and heteroatoms (except for essential cofactors like HEM in COX-2).

  • Separate the protein chain from the co-crystallized ligand. Save the protein as a new PDB file.

  • Using AutoDockTools, add polar hydrogen atoms and compute Gasteiger charges for the protein.

  • Save the prepared protein in the required PDBQT format.[15]

Step 2: Ligand Preparation

  • Obtain the 2D structures of this compound and the comparator compounds.

  • Convert the 2D structures to 3D using a program like ChemDraw or an online server.

  • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94).

  • In AutoDockTools, set the torsional degrees of freedom for each ligand to allow for flexibility during docking.

  • Save the prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation (Redocking)

  • Extract the co-crystallized ligand from the original PDB file downloaded in Step 1.

  • Prepare this ligand as described in Step 2.

  • Define the docking grid box around the active site of the protein, ensuring it encompasses the position of the co-crystallized ligand.[15]

  • Perform the docking simulation using the prepared protein and the co-crystallized ligand.

  • Compare the top-ranked docked pose with the original crystallographic pose. Calculate the RMSD. If the RMSD is <2.0 Å, the protocol is validated.

Step 4: Comparative Docking Simulation

  • Using the validated grid parameters for each protein, perform the docking simulations for the lead compound and all comparator compounds.

  • Set the exhaustiveness parameter in AutoDock Vina to a value of at least 8 to ensure a thorough conformational search.

  • Generate at least 10 binding poses for each ligand-protein complex.

Step 5: Analysis and Visualization

  • For each simulation, analyze the output file to identify the binding energy (in kcal/mol) of the top-ranked pose.

  • Load the prepared protein and the docked ligand poses into Discovery Studio or PyMOL.

  • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl) between the ligand and the amino acid residues in the protein's active site.

  • Record the binding energies and key interacting residues for comparative analysis.

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis p1 Download Protein Structures (PDB) p2 Prepare Protein (Add Hydrogens, Charges) p1->p2 v1 Define Grid Box (Based on Co-crystallized Ligand) p2->v1 l1 Obtain Ligand Structures (2D -> 3D) l2 Prepare Ligands (Energy Minimization) l1->l2 v2 Redock Co-crystallized Ligand l2->v2 v1->v2 v3 Calculate RMSD v2->v3 v4 Validation Check (RMSD < 2.0 Å) v3->v4 v4->v1 If Fails: Adjust Parameters d1 Dock Lead & Comparator Compounds v4->d1 If Validated a1 Analyze Binding Energies (kcal/mol) d1->a1 a2 Visualize Interactions (H-Bonds, Hydrophobic) a1->a2 a3 Comparative Data Summary a2->a3

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and align with federal and state environmental regulations.

Core Principle: Hazard Assessment and Waste Characterization

Due to its chemical structure—a chlorinated aromatic amine—this compound must be presumed to be a hazardous waste. The rationale is twofold: the presence of a halogen (chlorine) classifies it as a halogenated organic compound, and the carbazole backbone is a polycyclic aromatic structure. Such compounds are often toxic, persistent in the environment, and may be carcinogenic.[1][2][3]

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5][6] Wastes from organic solvents, particularly halogenated ones, are frequently found on the F list.[5] Therefore, all waste containing this compound, including contaminated labware and spill cleanup materials, must be managed as hazardous waste.

Table 1: Anticipated Hazard Profile

Hazard Type Classification and Rationale
Human Health Skin, Eye, and Respiratory Irritant: Similar tetrahydrocarbazole structures are classified as irritants.[7][8]
Potential Carcinogen: Chlorinated organic compounds and carbazole derivatives are classes of chemicals that include known or suspected carcinogens. The Occupational Safety and Health Administration (OSHA) maintains stringent standards for handling such materials.[1][2][9][10]
Environmental Aquatic Toxicity: The parent carbazole structure is recognized as a polycyclic aromatic hydrocarbon (PAH), a class of pollutants hazardous to the aquatic environment.[3]

| Physical | Reactivity: While not inherently explosive, it should be segregated from strong oxidizing agents and bases to prevent unforeseen reactions.[11] |

Mandatory Safety Protocols: PPE and Handling

To mitigate exposure risks, all handling and disposal preparation must be conducted under stringent safety controls.

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Always change gloves immediately if they become contaminated.

    • Body Protection: A lab coat, fully buttoned.

Step-by-Step Disposal Protocol: From Generation to Collection

Adherence to a systematic collection and storage process is critical for maintaining a safe and compliant laboratory environment.

Step 1: Immediate Waste Segregation

The causality behind segregation is to prevent dangerous reactions and to ensure waste streams are not cross-contaminated, which dramatically increases disposal costs and complexity.[12]

  • Action: Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" container.

  • Critical Do Not's:

    • Do NOT mix with non-halogenated solvent waste (e.g., acetone, ethanol, hexane).[12][13]

    • Do NOT mix with acids, bases, or oxidizers.[11]

    • Do NOT dispose of this chemical down the drain under any circumstances.

Step 2: Proper Containerization

The container is the primary barrier preventing a release into the environment.

  • Action: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.

  • Best Practices:

    • Ensure the container is in good condition, free of cracks or defects.

    • Keep the container closed at all times except when adding waste.[11][13]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[4]

Step 3: Compliant Labeling

Accurate labeling is an EPA requirement and ensures safe handling by all personnel and the ultimate disposal vendor.[14][15]

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[14][15]

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[15]

Step 4: Satellite Accumulation

The EPA allows for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs).[11][16]

  • Action: Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Regulatory Limits: An SAA can accumulate up to 55 gallons of a hazardous waste stream. Once the container is full, it must be moved to the facility's central accumulation area within three days.[11][16]

Emergency Protocol: Spill Management

Prompt and correct response to a spill minimizes exposure and environmental contamination. This protocol is for minor laboratory spills (less than 100 mL).

  • Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE: If not already wearing it, don all required PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or other inert material from a spill kit.[17][18] Work from the outside edge of the spill inward to prevent spreading.[19]

  • Clean-Up: Carefully collect all contaminated absorbent materials and any broken glass (using forceps) and place them in a designated hazardous waste bag or container.[18]

  • Decontaminate: Wipe the spill surface with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Dispose: Seal the container with the cleanup materials, label it as "Hazardous Waste," and manage it according to the protocol in Section 3.

Final Disposal Pathway: A Mandated Workflow

The final disposition of this chemical waste is not negotiable and must follow a regulated pathway to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The most effective and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[20] This process thermally decomposes the material into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system to prevent release into the atmosphere.[20] Direct burial in landfills is an obsolete and prohibited method for this type of waste.[20]

Below is a diagram illustrating the mandatory disposal workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management gen Waste Generation (Point of Use) determine Hazardous Waste Determination gen->determine segregate Segregate as Halogenated Organic Waste determine->segregate  Treat as Hazardous (per structural analysis) container Select & Label Waste Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa full Container Full? saa->full full->saa No pickup Arrange Pickup by Licensed Waste Vendor full->pickup Yes transport Manifested Transport to TSD Facility pickup->transport disposal Final Disposal (High-Temp Incineration) transport->disposal

References

Navigating the Safe Handling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. By moving beyond a simple checklist and delving into the causality behind each recommendation, we aim to foster a culture of deep, proactive safety that builds trust and ensures the well-being of every member of your team.

Understanding the Hazard Profile

This compound and its structural analogs are classified as hazardous substances that pose specific risks upon exposure.[1][2][3][4][5] Understanding these hazards is the foundational step in implementing effective safety protocols. The primary concerns associated with this compound include:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.[1][2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.

Level of Protection Required PPE Typical Operations
Standard Laboratory Operations - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Weighing and preparing solutions in a well-ventilated area or fume hood.- Performing reactions under controlled conditions.
Operations with High Risk of Splash or Aerosol Generation - Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant gloves (e.g., neoprene or Silver Shield™ over nitrile)- Chemical-resistant apron or coveralls- Large-scale reactions.- Operations outside of a fume hood where splashing is possible.- Handling of the powdered form where dust generation is likely.
Emergency Situations (e.g., Spills) - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots- Responding to a significant spill or release.
Causality of PPE Choices:
  • Gloves: Double-gloving with an inner nitrile glove and a more robust outer glove provides a dual barrier against chemical permeation and mechanical damage.

  • Eye and Face Protection: Safety glasses are the minimum requirement. However, for any procedure with a risk of splashing, chemical splash goggles are imperative as they form a seal around the eyes. A face shield should be used in conjunction with goggles to protect the entire face.[6]

  • Respiratory Protection: While standard operations in a fume hood may not require a respirator, any situation with potential for aerosolization of the solid compound necessitates respiratory protection to prevent irritation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to be a self-validating system, with built-in checks and balances.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Carefully weigh the solid compound, minimizing dust generation. don_ppe->weigh dissolve Dissolve the compound in the appropriate solvent within the fume hood. weigh->dissolve react Perform the reaction, ensuring continuous ventilation. dissolve->react decontaminate Decontaminate all surfaces and equipment. react->decontaminate doff_ppe Doff PPE in the correct sequence to avoid self-contamination. decontaminate->doff_ppe dispose Dispose of all waste in designated, labeled containers. doff_ppe->dispose spill Spill Occurs evacuate Evacuate the immediate area and alert others. spill->evacuate assess Assess the spill size and potential for exposure. evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill? small_spill->large_spill No don_ppe Don appropriate emergency PPE. small_spill->don_ppe Yes contact_ehs Contact Environmental Health & Safety (EHS). large_spill->contact_ehs Yes contain Contain the spill with absorbent material. don_ppe->contain neutralize Neutralize if appropriate (check SDS). contain->neutralize collect Collect the absorbed material into a labeled waste container. neutralize->collect decontaminate Decontaminate the spill area. collect->decontaminate secure_area Secure the area and wait for EHS. contact_ehs->secure_area

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.